Cilofexor
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSKGLFYQAYZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418274-28-8 | |
| Record name | Cilofexor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilofexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CILOFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cilofexor's Mechanism of Action in Nonalcoholic Steatohepatitis (NASH): A Technical Guide
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] A key therapeutic target in NASH is the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Cilofexor (formerly GS-9674) is a potent, nonsteroidal FXR agonist under investigation for the treatment of NASH and other liver diseases.[5] This guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data.
Core Mechanism: Farnesoid X Receptor (FXR) Agonism
This compound exerts its therapeutic effects by binding to and activating FXR. FXR activation initiates a cascade of transcriptional events that collectively improve the key pathological features of NASH. The mechanism involves both direct effects in the liver and indirect effects mediated by the intestine.
A primary pathway involves the activation of FXR in intestinal epithelial cells, which leads to the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels through the portal circulation to the liver, where it binds to the FGFR4/βKlotho receptor complex on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. The resulting decrease in bile acid production is evidenced by reduced levels of serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.
Direct activation of FXR in hepatocytes also contributes to the therapeutic effect by regulating the expression of genes involved in lipid metabolism, inflammation, and fibrogenesis. A critical anti-fibrotic mechanism is the inactivation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. FXR activation in these cells reduces the expression of pro-fibrogenic genes, such as collagen type I alpha 1 (col1a1) and platelet-derived growth factor receptor beta (pdgfr-β), thereby mitigating the progression of liver fibrosis.
Preclinical Evidence
Studies in rodent models of NASH have demonstrated the anti-fibrotic and anti-portal hypertensive effects of this compound.
A common preclinical model involves inducing NASH in rats using a choline-deficient high-fat diet (CDHFD) combined with intraperitoneal injections of sodium nitrite (NaNO₂), a pro-inflammatory stimulus, three times per week. In a dose-finding study, rats received either a placebo, 10 mg/kg, or 30 mg/kg of this compound daily from weeks 4 to 10. A subsequent 14-week study investigated the effects of 30 mg/kg this compound on hepatic hemodynamics.
This compound demonstrated dose-dependent anti-fibrotic effects and reduced portal pressure in the rat NASH model.
| Parameter | Control (NASH Rats) | This compound (10 mg/kg) | This compound (30 mg/kg) | % Change (30 mg/kg vs Control) | p-value (30 mg/kg vs Control) |
| Liver Fibrosis | |||||
| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 | -69% | < 0.001 |
| Hepatic Hydroxyproline | - | - | - | -41% | Significant |
| col1a1 Expression | - | - | - | -37% | Significant |
| pdgfr-β Expression | - | - | - | -36% | Significant |
| Portal Hypertension | |||||
| Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2 | -25% | 0.020 |
Data sourced from a rat model of NASH cirrhosis.
Clinical Evidence in NASH Patients
Phase 2 clinical trials have evaluated the efficacy and safety of this compound in patients with noncirrhotic NASH.
In a double-blind, placebo-controlled Phase 2 trial, 140 patients with noncirrhotic NASH were randomized to receive this compound 100 mg, 30 mg, or placebo orally once daily for 24 weeks. The diagnosis of NASH was confirmed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or by a historical liver biopsy. The primary endpoints included changes in hepatic steatosis, liver biochemistry, and serum fibrosis markers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gilead.com [gilead.com]
- 3. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
Cilofexor: A Nonsteroidal Farnesoid X Receptor (FXR) Agonist for Hepatobiliary Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cilofexor (formerly GS-9674) is a potent, selective, orally active, nonsteroidal farnesoid X receptor (FXR) agonist that has been evaluated for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these conditions.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and detailed experimental methodologies relevant to its evaluation.
Introduction
Farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine.[5] It plays a central role in maintaining bile acid homeostasis, primarily through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine. Activation of FXR leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Beyond bile acid regulation, FXR agonism has demonstrated anti-inflammatory, antifibrotic, and metabolic benefits in various preclinical models of liver disease.
This compound was developed as a nonsteroidal FXR agonist to offer a potent and selective therapeutic option with a potentially favorable safety profile. It has been the subject of numerous preclinical and clinical investigations to determine its efficacy and safety in patient populations with significant unmet medical needs.
Chemical Properties:
-
IUPAC Name: 2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
-
Molecular Formula: C₂₈H₂₂Cl₃N₃O₅
-
Molar Mass: 586.85 g·mol⁻¹
-
CAS Number: 1418274-28-8
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating FXR. This activation occurs in key tissues involved in bile acid and metabolic regulation, particularly the intestine and the liver.
Intestinal FXR Activation: Upon oral administration, this compound activates FXR in the enterocytes of the small intestine. This leads to the robust induction and secretion of FGF19.
Hepatic FXR Activation: FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that represses the expression of CYP7A1. The downregulation of CYP7A1 reduces the synthesis of new bile acids from cholesterol.
Direct activation of FXR within hepatocytes also contributes to the therapeutic effect by:
-
Increasing Bile Acid Efflux: Upregulating the expression of bile salt export pump (BSEP), a key transporter for eliminating bile acids from hepatocytes into the bile.
-
Reducing Inflammation and Fibrosis: Modulating inflammatory pathways and reducing the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.
A key pharmacodynamic marker of this compound's activity is the reduction in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.
Preclinical Data
This compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in animal models of liver disease.
In a rat model of NASH induced by a choline-deficient high-fat diet and sodium nitrite injections, this compound treatment resulted in dose-dependent improvements in liver fibrosis and portal hypertension.
Table 1: Effects of this compound in a Rat NASH Model
| Parameter | 10 mg/kg this compound | 30 mg/kg this compound | Key Finding |
| Liver Fibrosis Area (Picro-Sirius Red) | -41% reduction | -69% reduction | Dose-dependent decrease in fibrotic area. |
| Hepatic Hydroxyproline Content | Not reported | -41% reduction | Significant decrease in a key collagen component. |
| Hepatic col1a1 Gene Expression | Not reported | -37% reduction | Downregulation of a major pro-fibrotic gene. |
| Hepatic Desmin Area (HSC activation) | Not reported | -42% reduction | Reduced activation of hepatic stellate cells. |
| Portal Pressure | Not reported | -25% reduction (11.9 vs 8.9 mmHg) | Significant improvement in portal hypertension. |
These preclinical findings established a strong rationale for investigating this compound in clinical trials for NASH and other fibrotic liver diseases.
Clinical Development and Efficacy
This compound has been evaluated in Phase 2 and Phase 3 clinical trials for Nonalcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC).
Nonalcoholic Steatohepatitis (NASH)
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the safety and efficacy of this compound in 140 patients with noncirrhotic NASH over 24 weeks.
Table 2: Key Efficacy Results in Phase 2 NASH Trial
| Endpoint (Median Change from Baseline) | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) | P-value (100 mg vs. Placebo) |
| Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% | 0.003 |
| Patients with ≥30% MRI-PDFF Reduction | 13% | 14% | 39% | 0.011 |
| Gamma-Glutamyl Transferase (GGT) | - | Significant Decrease | Significant Decrease | <0.05 |
| Serum C4 | - | Significant Decrease | Significant Decrease | <0.05 |
| Primary Bile Acids | - | Significant Decrease | Significant Decrease | <0.05 |
| Liver Stiffness (MRE) | No significant change | No significant change | No significant change | NS |
| Enhanced Liver Fibrosis (ELF) Score | No significant change | No significant change | No significant change | NS |
The study concluded that this compound at a dose of 100 mg significantly reduced hepatic steatosis and improved markers of liver injury and bile acid synthesis. The most common treatment-emergent adverse event was pruritus, which was more frequent in the 100 mg group (14%) compared to the 30 mg (4%) and placebo (4%) groups.
Primary Sclerosing Cholangitis (PSC)
This compound was also investigated for PSC, a chronic cholestatic liver disease.
A 12-week, Phase 2 study in 52 non-cirrhotic PSC patients showed that this compound improved markers of cholestasis and liver injury in a dose-dependent manner.
Table 3: Key Efficacy Results in Phase 2 PSC Trial (12 Weeks)
| Endpoint (Median % Change from Baseline) | Placebo | This compound 100 mg | P-value (vs. Placebo) |
| Alkaline Phosphatase (ALP) | +2.3% (approx.) | -21% | 0.029 |
| Gamma-Glutamyl Transferase (GGT) | - | -30% | <0.001 |
| Alanine Aminotransferase (ALT) | - | -49% | 0.009 |
| Aspartate Aminotransferase (AST) | - | -42% | 0.019 |
Despite these promising Phase 2 results, the subsequent Phase 3 PRIMIS trial (NCT03890120) in 419 non-cirrhotic PSC patients was terminated early. An interim analysis at 96 weeks found that this compound (100 mg daily) did not significantly reduce the progression of liver fibrosis compared to placebo, meeting the predefined futility criteria. The safety profile was consistent with previous studies, with pruritus being the most common adverse event (49% for this compound vs. 36% for placebo).
Pharmacokinetics and Pharmacodynamics
Studies in healthy volunteers have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
Table 4: Summary of this compound Pharmacokinetics in Healthy Volunteers
| PK Parameter | Finding |
| Disposition | Bi-exponential |
| Dose Proportionality | Less-than-dose-proportional exposure increase over 10 to 300 mg range |
| Accumulation | No significant accumulation with repeated once-daily dosing |
| Food Effect | A moderate-fat meal reduced AUC by 21% to 45% |
Pharmacodynamic assessments showed a clear, exposure-dependent biological response. This compound increased plasma FGF19 levels while reducing serum C4 and total bile acids. Doses greater than 30 mg appeared to achieve a plateau of intestinal FXR activation, suggesting near-maximal induction of FGF19 at this dose level.
Experimental Protocols and Methodologies
The evaluation of this compound and other FXR agonists relies on a range of specialized in vitro and in vivo assays.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to determine the potency (EC₅₀) of a compound as an FXR agonist.
-
Principle: Mammalian cells (e.g., HEK293T or CHO) are co-transfected with two plasmids: one expressing the human FXR protein (often as a fusion with a GAL4 DNA-binding domain) and a second "reporter" plasmid containing a luciferase gene downstream of an FXR-responsive promoter element. When an agonist like this compound activates FXR, the receptor binds to the promoter and drives the expression of luciferase. The resulting light emission is measured and is proportional to the degree of FXR activation.
-
Protocol Outline:
-
Cell Culture: Plate engineered reporter cells in a 96-well plate and culture until they reach optimal confluency.
-
Compound Treatment: Prepare serial dilutions of this compound (and positive/negative controls) in assay medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator to allow for receptor activation and luciferase protein expression.
-
Lysis and Detection: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin).
-
Measurement: Quantify the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.
-
Serum Bile Acid and C4 Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying individual bile acids and the synthesis biomarker C4 in serum.
-
Principle: This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry to identify and quantify molecules based on their mass-to-charge ratio.
-
Protocol Outline:
-
Sample Preparation: Precipitate proteins from serum samples (e.g., 50 µL) using a solvent like methanol containing a suite of deuterated internal standards.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) to separate the different bile acid species and C4 over a short run time (e.g., 10-15 minutes).
-
Mass Spectrometry: The eluent from the LC column is ionized (typically using electrospray ionization in negative mode). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective quantification.
-
Data Analysis: Integrate the peak areas for each analyte, normalize to the corresponding internal standard, and quantify using a standard curve.
-
Preclinical Model of NASH and Fibrosis Assessment
Preclinical efficacy is often tested in rodent models that recapitulate key features of human NASH.
-
Model Induction: Male Wistar rats are fed a choline-deficient high-fat diet (CDHFD) and receive intraperitoneal injections of sodium nitrite (NaNO₂) for several weeks to induce steatohepatitis and progressive fibrosis.
-
Treatment: this compound is typically administered orally once daily, often incorporated into the diet, for a specified treatment period (e.g., 6-10 weeks).
-
Fibrosis Assessment (Immunohistochemistry for Desmin):
-
Tissue Preparation: Euthanize animals, perfuse the liver, and fix the tissue in formalin. Embed the fixed tissue in paraffin and cut thin sections (e.g., 4-5 µm).
-
Antigen Retrieval: Deparaffinize the sections and perform heat-induced epitope retrieval to unmask the desmin antigen.
-
Staining:
-
Block non-specific binding sites using a protein block (e.g., bovine serum albumin).
-
Incubate with a primary monoclonal antibody against desmin.
-
Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated).
-
Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain the nuclei (e.g., with hematoxylin).
-
-
Imaging and Analysis: Digitize the stained slides using a slide scanner. Use image analysis software to quantify the percentage of the tissue area that is positive for desmin, which serves as a marker for activated hepatic stellate cells.
-
Conclusion
This compound is a well-characterized, nonsteroidal FXR agonist that has provided valuable insights into the therapeutic potential and challenges of targeting FXR in chronic liver diseases. It has demonstrated clear target engagement and biological activity in both preclinical models and human subjects, leading to significant improvements in steatosis, liver biochemistry, and markers of bile acid synthesis in patients with NASH. However, its development for PSC was halted due to a lack of efficacy in preventing fibrosis progression in a Phase 3 trial. The data generated from the this compound clinical program underscore the complexity of treating fibrotic liver diseases and provide a critical foundation for the future development of FXR-targeted therapies, both as monotherapy and in combination regimens.
References
- 1. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. In vitro FXR agonist assay protocol [bio-protocol.org]
- 4. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Cilofexor: An In-depth Examination of its Anti-Fibrotic Efficacy in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of Cilofexor (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, in mitigating liver fibrosis. The data presented herein is collated from various key preclinical models, offering insights into its mechanism of action, dose-dependent anti-fibrotic effects, and the experimental frameworks used for its evaluation.
Core Efficacy Data: A Quantitative Synopsis
The anti-fibrotic potential of this compound has been substantiated across multiple preclinical models of liver injury. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects on various markers of liver fibrosis and hepatic stellate cell (HSC) activation.
Table 1: Effects of this compound in a Rat Model of NASH-Induced Liver Fibrosis
| Parameter | Treatment Group | Dosage | Duration | % Reduction vs. Control | Reference |
| Fibrosis Area (Picro-Sirius Red) | NASH Rats | 10 mg/kg | 6 weeks | 41% | [1][2] |
| 30 mg/kg | 6 weeks | 69% | [1][2] | ||
| Hepatic Hydroxyproline Content | NASH Rats | 30 mg/kg | 10 weeks | 41% | [1] |
| Col1a1 mRNA Expression | NASH Rats | 30 mg/kg | 10 weeks | 37% | |
| PDGFR-β mRNA Expression | NASH Rats | 30 mg/kg | 10 weeks | 36% | |
| Desmin Staining Area (HSC Activation) | NASH Rats | 30 mg/kg | 10 weeks | 42% | |
| Portal Pressure | NASH Rats | 30 mg/kg | 10 weeks | 25.2% (11.9 mmHg to 8.9 mmHg) |
Table 2: Effects of this compound in a Mouse Model of Cholestatic Liver Fibrosis (Mdr2-/-)
| Parameter | Treatment Group | Dosage | Duration | Observation | Reference |
| Fibrosis Area (Picro-Sirius Red) | Mdr2-/- Mice | 90 mg/kg | 10 weeks | Significant Reduction | |
| Hepatic Hydroxyproline Content | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction at all doses | |
| α-SMA mRNA Expression (HSC Activation) | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction | |
| Desmin mRNA Expression (HSC Activation) | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction | |
| PDGFR-β mRNA Expression (HSC Activation) | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction |
Mechanism of Action: FXR-Mediated Anti-Fibrotic Pathways
This compound exerts its therapeutic effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR activation initiates a cascade of signaling events that collectively contribute to the amelioration of liver fibrosis.
A key mechanism involves the induction of fibroblast growth factor 19 (FGF19) in the intestine (FGF15 in rodents). FGF19 travels to the liver and binds to its receptor complex (FGFR4/β-Klotho), leading to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduction in bile acid levels alleviates bile acid-induced hepatotoxicity, a significant driver of liver injury and fibrosis. Furthermore, FXR activation directly in hepatocytes and hepatic stellate cells (HSCs) is believed to suppress pro-fibrogenic pathways, leading to a reduction in the activation of HSCs and the deposition of extracellular matrix proteins.
Caption: this compound's dual-action mechanism in the intestine and liver.
Experimental Protocols: Methodological Insights
The preclinical evaluation of this compound has employed robust and well-characterized animal models of liver fibrosis. The following sections detail the methodologies of the key experiments cited.
NASH and Liver Fibrosis Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of NASH: A choline-deficient high-fat diet was administered, supplemented with intraperitoneal injections of sodium nitrite. This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.
-
Treatment: this compound was administered orally by gavage at doses of 10 mg/kg and 30 mg/kg for a duration of 6 to 10 weeks.
-
Fibrosis Assessment:
-
Histology: Liver sections were stained with Picro-Sirius Red to quantify collagen deposition and fibrosis area.
-
Biochemical Analysis: Hepatic hydroxyproline content, a quantitative marker of collagen, was measured.
-
Gene Expression: Real-time polymerase chain reaction (RT-PCR) was used to measure the mRNA expression of key pro-fibrotic genes (e.g., Col1a1, Pdgfr-β) and markers of HSC activation.
-
Immunohistochemistry: Staining for Desmin was performed to identify and quantify activated HSCs.
-
-
Hemodynamic Measurements: In a subset of studies, portal pressure was measured to assess the impact of this compound on portal hypertension, a major complication of cirrhosis.
Caption: Experimental workflow for the rat NASH model.
Cholestatic Liver Fibrosis Model in Mice
-
Animal Model: Mdr2 knockout (Mdr2-/-) mice, which spontaneously develop sclerosing cholangitis and progressive liver fibrosis.
-
Treatment: this compound was administered by oral gavage at doses of 10, 30, or 90 mg/kg daily for 10 weeks.
-
Fibrosis Assessment:
-
Histology: Picro-Sirius Red staining was used to assess the extent of liver fibrosis.
-
Biochemical Analysis: Hepatic hydroxyproline content was quantified.
-
Gene Expression: RT-PCR was employed to analyze the expression of genes associated with HSC activation, such as alpha-smooth muscle actin (α-Sma), Desmin, and platelet-derived growth factor receptor beta (Pdgfrβ).
-
Caption: Experimental workflow for the mouse cholestatic fibrosis model.
References
A Technical Guide to the Discovery and Development of Cilofexor (GS-9674)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (formerly GS-9674) is a potent, selective, orally bioavailable, non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys, where it functions as a master regulator of bile acid, lipid, and glucose metabolism. Its activation plays a critical role in hepatoprotection, anti-inflammatory processes, and the inhibition of fibrosis. This has positioned FXR as a promising therapeutic target for chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC). This compound was developed by Gilead Sciences to engage this target with an improved safety profile over earlier-generation FXR agonists.
Discovery and Lead Optimization
The development of this compound stemmed from a lead optimization program aimed at identifying a non-steroidal FXR agonist with a favorable efficacy and safety profile. An earlier compound, Px-102, showed the desired pharmacodynamic effects in healthy volunteers but also caused elevations in alanine aminotransferase (ALT) and unfavorable changes in cholesterol levels[1]. This clinical experience guided the development of a high-fat diet mouse model specifically to screen new FXR agonists for these liabilities[1].
This compound was identified through this screening process as an analog that elicited only minor changes in ALT and cholesterol while retaining potent FXR agonism[1]. Further investigation revealed that this compound exhibits a unique, intestinally-biased activity compared to the liver. This bias is attributed to a lower membrane residence time in hepatocytes, leading to a more rapid washout from liver cells, which may contribute to its improved hepatic safety profile while still providing efficacy through the gut-liver axis signaling[1].
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, modulating their expression[2].
Key downstream effects of this compound-mediated FXR activation include:
-
In the Intestine: Activation of FXR in enterocytes induces the expression and release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels via the portal circulation to the liver.
-
In the Liver:
-
FGF19 binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, which suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This leads to a reduction in the overall bile acid pool.
-
Direct FXR activation in hepatocytes upregulates the expression of the Small Heterodimer Partner (SHP), which also inhibits CYP7A1.
-
FXR activation increases the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP), further contributing to the reduction of intracellular bile acid levels and mitigating cholestatic liver injury.
-
This dual-action in the gut and liver leads to reduced cholestasis, decreased inflammation, and anti-fibrotic effects.
Caption: this compound's dual mechanism in the gut-liver axis.
Preclinical Development
In Vitro Profile
This compound is a potent and selective FXR agonist.
| Parameter | Value | Reference |
| FXR EC₅₀ | 43 nM |
In Vivo Animal Models
This compound has demonstrated efficacy in various rodent models of liver disease. In a rat model of NASH induced by a choline-deficient high-fat diet, this compound treatment led to significant improvements in liver fibrosis and portal hypertension.
| Model | Treatment | Key Findings | Reference |
| Rat NASH Model | 30 mg/kg this compound | - Reduced portal pressure (11.9 vs 8.9 mmHg; p=0.020)- Decreased hepatic hydroxyproline content (-41%)- Reduced expression of col1a1 (-37%)- Reduced desmin area (-42%)- Significantly increased ileal Fgf15 expression | |
| Rat NASH Model | 10 mg/kg this compound | - Reduced Picro-Sirius red-stained fibrosis area by 41% | |
| Rat NASH Model | 30 mg/kg this compound | - Reduced Picro-Sirius red-stained fibrosis area by 69% |
These preclinical studies showed that this compound could reduce liver fibrosis, hepatic stellate cell activation, and portal pressure without negatively impacting systemic hemodynamics.
Clinical Development
This compound has been evaluated in numerous clinical trials for NASH and PSC.
Pharmacokinetics and Pharmacodynamics in Healthy Volunteers
Phase 1 studies in healthy volunteers established the safety, tolerability, and pharmacokinetic (PK) profile of this compound at single and multiple oral doses ranging from 10 to 300 mg. The studies confirmed biological activity through the suppression of serum C4 (7α-hydroxy-4-cholesten-3-one), a biomarker for bile acid synthesis, and modulation of FGF19 levels.
| Parameter | Observation | Reference |
| Safety | Generally well-tolerated in doses up to 300 mg | |
| Pharmacodynamics | Dose-dependent suppression of serum C4, confirming target engagement |
Phase 2 Study in Non-Cirrhotic NASH
A Phase 2, randomized, placebo-controlled trial (NCT02854605) evaluated this compound in 140 patients with non-cirrhotic NASH over 24 weeks.
| Endpoint (Week 24) | Placebo | This compound 30 mg | This compound 100 mg | Reference |
| Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% (p=0.003 vs placebo) | |
| Patients with ≥30% MRI-PDFF Decline | 13% | 14% | 39% (p=0.011 vs placebo) | |
| Change in Serum GGT, C4, Bile Acids | Not specified | Significant Decrease | Significant Decrease | |
| Moderate to Severe Pruritus | 4% | 4% | 14% |
The study concluded that this compound significantly reduced hepatic steatosis and improved liver biochemistry.
Phase 2 ATLAS Study in Advanced Fibrosis (F3/F4) NASH
The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated this compound as a monotherapy and in combination with the ACC inhibitor firsocostat and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH. While the primary endpoint (≥1-stage improvement in fibrosis without worsening of NASH) was not met for any treatment arm, the combination of this compound and firsocostat showed statistically significant improvements in multiple noninvasive measures of fibrosis and liver function.
| Endpoint (Week 48) | Placebo | This compound 30mg | This compound/Firsocostat | Reference |
| ≥1-stage Fibrosis Improvement | 11% | 12% | 21% (p=0.17) | |
| Common Adverse Event | - | Pruritus (20-29%) | Pruritus (28.2%) |
Studies in Primary Sclerosing Cholangitis (PSC)
Phase 2 Study (NCT02943460): In a 12-week study of 52 non-cirrhotic patients with PSC, this compound was well-tolerated and led to significant, dose-dependent improvements in liver biochemistries.
| Endpoint (Week 12, 100 mg dose) | Median Change vs Placebo | P-value | Reference |
| Serum Alkaline Phosphatase (ALP) | -21% | 0.029 | |
| Gamma-Glutamyl Transferase (GGT) | -30% | <0.001 | |
| Alanine Aminotransferase (ALT) | -49% | 0.009 | |
| Aspartate Aminotransferase (AST) | -42% | 0.019 | |
| Grade 2/3 Pruritus | 14% (vs 40% in placebo) | - |
A 96-week open-label extension of this study showed that these improvements in liver biochemistry and markers of cholestasis were sustained.
Phase 3 PRIMIS Study (NCT03890120): This large-scale trial evaluated the efficacy of this compound 100 mg daily in 419 non-cirrhotic PSC patients over 96 weeks. The study was terminated early for futility after an interim analysis showed a low probability of meeting the primary endpoint.
| Endpoint (Week 96) | Placebo | This compound 100 mg | P-value | Reference |
| Fibrosis Progression (≥1 stage) | 33% | 31% | 0.42 | |
| Pruritus (Any Grade) | 36% | 49% | - |
Despite not meeting the primary endpoint for fibrosis progression, the trial confirmed target engagement with significant reductions in bile acid biomarkers.
Key Experimental Protocols
FXR Reporter Gene Assay
This in vitro assay is used to quantify the potency of a compound as an FXR agonist.
-
Cell Culture: HEK293T cells are engineered to co-express the human FXR and a luciferase reporter gene linked to an FXR-responsive promoter.
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
Cells are treated with serial dilutions of the test compound (e.g., this compound) or a known FXR agonist as a positive control (e.g., GW4064).
-
After an incubation period (typically 18-24 hours), the cells are lysed.
-
A luciferase detection reagent containing D-luciferin is added to the lysate.
-
-
Data Analysis: The luminescence produced by the luciferase-catalyzed reaction is measured using a luminometer. The activity is expressed as a fold-increase over untreated control wells, and the EC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for an FXR reporter gene assay.
Diet-Induced Rodent Model of NASH
Animal models are crucial for evaluating the in vivo efficacy of drug candidates for NASH. A common approach involves a diet designed to induce the key features of the human disease.
-
Animal Model: Male Wistar rats or C57BL/6 mice are typically used.
-
Diet and Induction:
-
Animals are fed a specialized diet, such as a choline-deficient, L-amino acid-defined (CDAA) diet or a high-fat diet (HFD) supplemented with fructose and/or cholesterol. For example, a choline-deficient high-fat diet can be used in Wistar rats to induce NASH.
-
The diet is administered for a period ranging from several weeks to months to induce steatosis, inflammation, and fibrosis.
-
-
Treatment: During the diet period, animals are treated daily with the test compound (e.g., this compound via oral gavage) or a vehicle control.
-
Endpoint Analysis:
-
Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin & Eosin for NAS, Picro-Sirius Red for collagen/fibrosis) to assess disease severity.
-
Biochemical Analysis: Blood is analyzed for liver enzymes (ALT, AST) and metabolic parameters. Liver tissue is analyzed for hydroxyproline content as a quantitative measure of fibrosis.
-
Gene Expression: RNA is extracted from liver and ileal tissue to measure the expression of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR to confirm target engagement.
-
Caption: Workflow for a diet-induced rodent model of NASH.
Conclusion
This compound (GS-9674) is a well-characterized, potent, non-steroidal FXR agonist that emerged from a thoughtful discovery program designed to mitigate the safety liabilities of earlier agonists. Its unique intestinal-predominant action represents a key feature of its design. Preclinical studies robustly demonstrated its anti-fibrotic and anti-cholestatic potential. While clinical trials in NASH and PSC have shown clear evidence of target engagement and beneficial effects on liver biochemistry and steatosis, this compound has not yet demonstrated a significant benefit on the hard histological endpoint of fibrosis progression in late-stage trials. Despite these challenges, the development of this compound has provided valuable insights into the role of FXR signaling in liver disease and the complexities of designing clinical trials for these conditions. Ongoing research continues to explore its potential in combination therapies for NASH and other liver diseases.
References
Farnesoid X Receptor (FXR) Signaling and the Therapeutic Potential of Cilofexor: A Technical Guide
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has positioned it as a key therapeutic target for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). This technical guide provides a comprehensive overview of FXR signaling pathways, the mechanism of action of the selective, non-steroidal FXR agonist Cilofexor (GS-9674), and detailed experimental protocols for studying FXR activation. This document is intended for researchers, scientists, and drug development professionals in the field.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] Encoded by the NR1H4 gene, FXR is highly expressed in enterohepatic tissues such as the liver and intestines, as well as in the kidneys and adrenal glands.[1][3] Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.[1]
Upon activation by bile acids, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. FXR can also regulate gene expression by binding to DNA as a monomer. This regulation is further fine-tuned by the recruitment of a complex network of coactivator and corepressor proteins.
FXR Signaling Pathways
FXR signaling is integral to the regulation of multiple metabolic pathways. Its activation triggers a cascade of events that collectively maintain metabolic homeostasis.
Bile Acid Metabolism
A primary function of FXR is the tight regulation of bile acid homeostasis. When intracellular bile acid levels are high, they bind to and activate FXR, initiating a negative feedback loop to suppress bile acid synthesis and promote their transport and excretion.
This is achieved through two main pathways:
-
The SHP-dependent pathway in the liver: Activated FXR in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP then inhibits the transcriptional activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.
-
The FGF19-dependent pathway originating in the intestine: In the intestine, FXR activation leads to the induction and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho. This binding activates intracellular signaling cascades, primarily the JNK and ERK pathways, which ultimately suppress the transcription of CYP7A1 and CYP8B1.
FXR also upregulates the expression of several transporters involved in bile acid efflux, including the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter α/β (OSTα/OSTβ), further contributing to the reduction of intracellular bile acid concentrations.
Lipid Metabolism
FXR plays a critical role in regulating lipid homeostasis. Its activation leads to a reduction in hepatic triglyceride levels through multiple mechanisms:
-
Inhibition of Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes.
-
Promotion of Fatty Acid Oxidation: FXR activation increases the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), which in turn promotes the β-oxidation of fatty acids.
-
Regulation of Lipoprotein Metabolism: FXR influences the levels of various apolipoproteins, including decreasing the expression of apoC-III (an inhibitor of lipoprotein lipase) and increasing the expression of apoC-II (a coactivator of lipoprotein lipase), thereby enhancing the clearance of triglycerides from the circulation. FXR activation has also been shown to decrease high-density lipoprotein (HDL) levels.
Glucose Metabolism
FXR is also involved in the regulation of glucose homeostasis. Activation of FXR can improve insulin sensitivity and lower blood glucose levels. This is achieved by:
-
Repression of Gluconeogenesis: FXR activation, via the induction of SHP, can repress the expression of key gluconeogenic genes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).
-
Regulation of Glycolysis: FXR activation has been shown to reduce postprandial glucose levels by inhibiting glycolysis.
This compound: A Non-Steroidal FXR Agonist
This compound (GS-9674) is a potent and selective, orally bioavailable, non-steroidal FXR agonist developed by Gilead Sciences. It is currently under investigation for the treatment of NASH and PSC.
Mechanism of Action
This compound binds to and activates FXR, thereby mimicking the effects of endogenous bile acids on the receptor. This activation leads to the modulation of FXR target genes involved in bile acid, lipid, and glucose metabolism. Preclinical studies have shown that this compound has a bias for FXR transcriptional activity in the intestine compared to the liver.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 43 nM | Human FXR |
Table 2: Clinical Efficacy of this compound in Primary Sclerosing Cholangitis (Phase 2, 12 Weeks)
| Parameter | This compound 30 mg (Median Change) | This compound 100 mg (Median Change) | Placebo (Median Change) | P-value (100 mg vs Placebo) | Reference |
| Serum Alkaline Phosphatase (ALP) | -21 U/L | -73 U/L | +8 U/L | 0.026 | |
| Serum ALP (% Change) | -6.1% | -20.5% | +3.4% | 0.029 | |
| Gamma-Glutamyl Transferase (GGT) (% Change) | - | -30% | - | <0.001 | |
| Alanine Aminotransferase (ALT) (% Change) | - | -49% | - | 0.009 | |
| Aspartate Aminotransferase (AST) (% Change) | - | -42% | - | 0.019 |
Table 3: Clinical Efficacy of this compound in Non-Alcoholic Steatohepatitis (Phase 2, 24 Weeks)
| Parameter | This compound 30 mg | This compound 100 mg | Placebo | P-value (100 mg vs Placebo) | Reference |
| Relative Decrease in MRI-PDFF | -1.8% | -22.7% | +1.9% | 0.003 | |
| Patients with ≥30% Decline in MRI-PDFF | 14% | 39% | 13% | 0.011 |
Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers (14 days)
| Parameter | Effect | Dose Range | Reference |
| Plasma FGF19 | Increased | 10-300 mg | |
| Serum C4 | Reduced | 10-300 mg | |
| Serum Bile Acids | Reduced | 10-300 mg |
Experimental Protocols for Studying FXR Signaling
This section provides detailed methodologies for key experiments used to investigate FXR signaling and the effects of compounds like this compound.
FXR Luciferase Reporter Gene Assay
This assay is used to quantify the agonist or antagonist activity of a test compound on FXR. It utilizes engineered cells that express FXR and a luciferase reporter gene under the control of an FXRE.
Materials:
-
Human FXR reporter assay kit (e.g., from Indigo Biosciences or equivalent) containing:
-
FXR Reporter Cells (cryopreserved)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
Reference agonist (e.g., GW4064)
-
Luciferase Detection Reagent
-
-
Test compound (e.g., this compound)
-
96-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw the cryopreserved FXR Reporter Cells in a 37°C water bath.
-
Resuspend the cells in CRM and centrifuge to pellet.
-
Resuspend the cell pellet in CSM to the desired concentration.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and reference agonist in CSM at 2x the final desired concentration.
-
Add 100 µL of the diluted compounds to the respective wells of the assay plate. For antagonist mode, cells are co-treated with the test compound and a known FXR agonist at its EC50 concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Luciferase Detection Reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like FXR.
Materials:
-
Hepatocytes or other FXR-expressing cells
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
ChIP-grade anti-FXR antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Protocol:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-FXR antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencer.
-
Analyze the sequencing data to identify enriched regions (peaks) corresponding to FXR binding sites.
-
Perform motif analysis to identify the FXRE sequence.
-
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
qRT-PCR is used to measure the relative changes in the mRNA levels of FXR target genes in response to treatment with a compound like this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
Treat cells or tissues with the test compound for the desired time.
-
Extract total RNA using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
The Farnesoid X Receptor is a critical regulator of metabolic homeostasis, and its signaling pathways are intricately involved in the control of bile acid, lipid, and glucose metabolism. The development of potent and selective FXR agonists, such as this compound, represents a promising therapeutic strategy for metabolic liver diseases like NASH and PSC. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex biology of FXR and to evaluate the efficacy of novel FXR-targeting therapeutics. A deeper understanding of FXR signaling will undoubtedly pave the way for the development of more effective treatments for a range of metabolic disorders.
References
- 1. Regulation of PXR Function by Coactivator and Corepressor Proteins: Ligand Binding Is Just the Beginning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Cilofexor on Hepatic Stellate Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. A key cellular event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs). In their quiescent state, HSCs are the primary storage site for vitamin A in the liver. Upon liver injury, they undergo a process of activation, transdifferentiating into myofibroblast-like cells that are proliferative, contractile, and fibrogenic, leading to the secretion of large amounts of ECM components, most notably type I collagen.
Cilofexor (GS-9674) is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has shown promise in preclinical and clinical studies for the treatment of liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects. This technical guide summarizes the available in vitro data on the effects of this compound and other FXR agonists on hepatic stellate cells, providing insights into its mechanism of action and methodologies for future research.
Data Presentation: Quantitative Effects of FXR Agonists on Hepatic Stellate Cells
While specific in vitro quantitative data for this compound's direct effect on cultured hepatic stellate cells is emerging, studies on other potent FXR agonists and in vivo data for this compound provide strong evidence for its anti-fibrotic effects by targeting HSCs.
One study noted that this compound reduces collagen deposition in HSC/hepatocyte co-cultures.[3][4] In vivo studies with this compound have demonstrated a significant reduction in markers of HSC activation.[5] For a clearer understanding of the direct effects of a potent FXR agonist on HSCs in vitro, data from a study on EDP-305, another novel FXR agonist, is presented below as a proxy.
Table 1: In Vitro Effect of FXR Agonist (EDP-305) on Primary Murine Hepatic Stellate Cell Activation
| Treatment | Concentration | Proliferation (MTT Assay) | COL1A1 mRNA Expression | TGF-β1 mRNA Expression | TIMP-1 mRNA Expression |
| Control | - | 100% | 100% | 100% | 100% |
| EDP-305 | 50 nM | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |
| EDP-305 | 500 nM | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |
Table 2: In Vivo Effects of this compound on Markers of Hepatic Fibrosis and HSC Activation in a Rat NASH Model
| Parameter | This compound Dose | Reduction vs. NASH Control |
| Picro-Sirius Red-stained Fibrosis Area | 10 mg/kg | -41% |
| Picro-Sirius Red-stained Fibrosis Area | 30 mg/kg | -69% |
| Hepatic Hydroxyproline Content | 30 mg/kg | -41% |
| col1a1 Gene Expression | 30 mg/kg | -37% |
| pdgfr-β Gene Expression | 30 mg/kg | -36% |
| Desmin Area | 30 mg/kg | -42% |
| timp1 Gene Expression | 30 mg/kg | Trend towards reduction |
Table 3: In Vivo Effects of this compound on Markers of HSC Activation in a Mouse Model of Sclerosing Cholangitis
| Gene Expression Marker | This compound Treatment | Reduction vs. Vehicle |
| αSma | Significant | Yes |
| Desmin | Significant | Yes |
| Pdgfrβ | Significant | Yes |
Experimental Protocols
Isolation and Culture of Primary Human Hepatic Stellate Cells
Objective: To isolate and culture primary human HSCs for in vitro experiments.
Materials:
-
Human liver tissue
-
Hanks' Balanced Salt Solution (HBSS)
-
Pronase E
-
Collagenase NB4G
-
DNase I
-
Nycodenz or other density gradient medium
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
Procedure:
-
Perfuse the liver tissue with HBSS to remove blood.
-
Digest the tissue with a solution containing Pronase E, Collagenase NB4G, and DNase I.
-
Filter the resulting cell suspension to remove undigested tissue.
-
Perform a density gradient centrifugation using Nycodenz to separate the HSCs from other liver cell types.
-
Collect the HSC layer and wash the cells with culture medium.
-
Plate the isolated HSCs on plastic culture dishes. Cells will spontaneously activate and transdifferentiate into a myofibroblastic phenotype.
In Vitro Hepatic Stellate Cell Activation Assay
Objective: To assess the effect of this compound on the activation of primary human HSCs stimulated with TGF-β1.
Materials:
-
Primary human hepatic stellate cells
-
DMEM with low serum (e.g., 2% FBS)
-
Recombinant human TGF-β1
-
This compound (or other test compounds)
-
384-well imaging plates
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed primary human HSCs in 384-well imaging plates and allow them to adhere.
-
Starve the cells in low-serum medium for 24 hours.
-
Treat the cells with a concentration range of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours. Include appropriate vehicle controls.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against α-SMA and Collagen I.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA and Collagen I per cell to determine the effect of this compound on HSC activation.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Hepatic Stellate Cells
This compound, as an FXR agonist, is believed to exert its anti-fibrotic effects on HSCs through the modulation of key signaling pathways involved in their activation. The primary pro-fibrotic signaling pathway in HSCs is mediated by Transforming Growth Factor-beta (TGF-β). Upon binding to its receptor, TGF-β activates the SMAD signaling cascade, leading to the transcription of pro-fibrotic genes, including those for α-SMA and type I collagen.
FXR activation can counteract these pro-fibrotic signals. One of the key mechanisms is the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that acts as a transcriptional repressor. SHP can interfere with SMAD signaling, thereby inhibiting the expression of TGF-β target genes.
Caption: this compound's anti-fibrotic mechanism in HSCs.
Experimental Workflow for In Vitro HSC Activation Assay
The following diagram outlines the key steps in an in vitro assay designed to evaluate the efficacy of compounds like this compound in preventing HSC activation.
Caption: Workflow for assessing anti-fibrotic compounds in vitro.
Conclusion
The available evidence strongly suggests that this compound, through its activation of FXR, has a direct inhibitory effect on the activation of hepatic stellate cells, a key driver of liver fibrosis. While more dedicated in vitro studies are needed to fully elucidate the quantitative dose-response and the intricate molecular mechanisms, the data from in vivo models and related FXR agonists provide a solid foundation for its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the anti-fibrotic properties of this compound and other FXR agonists in the context of hepatic stellate cell biology. This continued research is vital for the development of effective therapies for fibrotic liver diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Non-steroidal FXR agonist this compound improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Cilofexor: A Deep Dive into its Modulation of Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Cilofexor (GS-9674), a potent, non-steroidal farnesoid X receptor (FXR) agonist, is at the forefront of therapeutic strategies for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Its targeted action on the central regulator of bile acid metabolism, FXR, offers a multifaceted approach to mitigating liver injury. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on bile acid homeostasis, and the experimental methodologies used to elucidate its therapeutic potential.
Core Mechanism: Activation of the Farnesoid X Receptor (FXR)
This compound functions as a ligand for FXR, a nuclear receptor highly expressed in the liver and intestines, which are key sites for bile acid synthesis and regulation.[3][4] As an FXR agonist, this compound mimics the action of natural bile acids in activating this receptor, thereby initiating a cascade of downstream signaling events that collectively regulate bile acid concentration and composition.[5]
The activation of FXR by this compound instigates a dual-pronged approach to controlling bile acid levels:
-
Intestinal FXR Activation and FGF19 Secretion: In the intestine, FXR activation leads to the production and release of fibroblast growth factor 19 (FGF19). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho). This binding event triggers a signaling pathway that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. This gut-liver signaling axis is a primary mechanism by which this compound reduces the overall production of bile acids.
-
Hepatic FXR Activation: Direct activation of FXR within hepatocytes also contributes to the regulation of bile acid metabolism. Hepatic FXR activation induces the expression of the small heterodimer partner (SHP), a protein that inhibits the transcription of genes involved in bile acid synthesis, including CYP7A1 and CYP8B1. Furthermore, hepatic FXR activation upregulates the expression of transporters responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, such as the bile salt export pump (BSEP).
This coordinated regulation of bile acid synthesis and transport helps to alleviate the cholestasis and cellular damage associated with the accumulation of toxic bile acids in the liver.
Quantitative Effects on Bile Acid Metabolism and Liver Health
Clinical and preclinical studies have provided robust quantitative data on the pharmacodynamic effects of this compound. These findings demonstrate a clear dose-dependent engagement of the FXR pathway and subsequent improvements in markers of liver injury and cholestasis.
Pharmacodynamic Markers of FXR Activation
The engagement of the FXR pathway by this compound is evidenced by changes in key biomarkers:
-
Fibroblast Growth Factor 19 (FGF19): Administration of this compound leads to a dose-dependent increase in plasma FGF19 levels, confirming the activation of intestinal FXR.
-
7α-hydroxy-4-cholesten-3-one (C4): As a direct downstream consequence of CYP7A1 inhibition, serum levels of C4, a bile acid precursor, are significantly reduced following this compound treatment.
Impact on Bile Acid Profile and Liver Biochemistry
This compound treatment has been shown to significantly reduce serum levels of total, primary, and secondary bile acids. This reduction in the circulating bile acid pool is a direct result of the inhibited synthesis and enhanced excretion orchestrated by FXR activation.
The therapeutic effects of this compound extend to improvements in liver function tests, as summarized in the tables below.
Table 1: Effect of this compound on Liver Biochemistry in Patients with Primary Sclerosing Cholangitis (PSC) after 12 Weeks
| Parameter | Placebo (n=10) | This compound 30 mg (n=20) | This compound 100 mg (n=22) |
| Alkaline Phosphatase (ALP) | |||
| Median Absolute Change (U/L) | +8 | -21 | -73 (P = 0.026 vs placebo) |
| Median Percent Change (%) | - | - | -21 (P = 0.029 vs placebo) |
| Gamma-Glutamyl Transferase (GGT) | |||
| Median Percent Change (%) | - | - | -30 (P < 0.001 vs placebo) |
| Alanine Aminotransferase (ALT) | |||
| Median Percent Change (%) | - | - | -49 (P = 0.009 vs placebo) |
| Aspartate Aminotransferase (AST) | |||
| Median Percent Change (%) | - | - | -42 (P = 0.019 vs placebo) |
Table 2: Effect of this compound on Liver Biochemistry and Bile Acids in Patients with Nonalcoholic Steatohepatitis (NASH) after 24 Weeks
| Parameter | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) |
| Gamma-Glutamyl Transferase (GGT) | |||
| Median Percent Change (%) | -4.3 | -19.4 (P = 0.042 vs placebo) | -32.1 (P < 0.001 vs placebo) |
| Serum C4 | - | Significant Decrease | Significant Decrease |
| Primary Bile Acids | - | Significant Decrease | Significant Decrease |
Table 3: Effect of this compound on Bile Acid Homeostasis in Patients with Compensated Cirrhosis due to PSC after 12 Weeks
| Parameter | Change from Baseline |
| C4 | -55.3% (95% CI: -70.8, -31.6) |
| Cholic Acid | -60.5% (95% CI: -81.8, -14.2) |
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the complex interactions and experimental frameworks involved in this compound research, the following diagrams are provided.
Caption: this compound's dual mechanism of action on FXR in the intestine and liver.
References
- 1. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cilofexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilofexor (formerly GS-9674) is a potent and selective, orally active, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these conditions.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical safety and efficacy from preclinical and clinical studies. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Mechanism of Action
This compound is a potent agonist of the farnesoid X receptor, a nuclear hormone receptor primarily expressed in the liver and intestine.[3] It has a reported in vitro EC50 of 43 nM. The activation of FXR by this compound initiates a cascade of transcriptional events that regulate multiple metabolic pathways.
In the intestine, FXR activation leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is released into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex. This signaling pathway subsequently suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. The reduction in bile acid synthesis can be monitored by measuring the serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a bile acid precursor.
Direct activation of FXR in hepatocytes also plays a crucial role in maintaining bile acid homeostasis by increasing the expression of transporters involved in bile acid efflux and inhibiting their uptake. These combined actions of this compound lead to a reduction in the overall bile acid pool, thereby mitigating cholestasis and hepatocellular injury. Furthermore, preclinical studies in rat models of NASH have demonstrated that this compound can reduce liver fibrosis and portal hypertension.
Pharmacological Data
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in both healthy volunteers and patient populations. Administration of this compound leads to a dose-dependent increase in plasma FGF19 levels and a corresponding decrease in serum C4 and bile acids. In healthy volunteers, doses greater than 30 mg appeared to achieve a plateau of intestinal FXR activation. In patients with NASH, this compound treatment for 24 weeks resulted in significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.
Table 1: Pharmacodynamic Effects of this compound in Clinical Trials
| Indication | Dose | Duration | Key Pharmacodynamic Endpoints | Results | Reference(s) |
| Healthy Volunteers | 10-300 mg (single and multiple doses) | 14 days | Plasma FGF19, Serum C4, Serum Bile Acids | Dose-dependent increase in FGF19 and decrease in C4 and bile acids. Plateau of intestinal FXR activation observed at doses >30 mg. | |
| NASH (Non-cirrhotic) | 30 mg and 100 mg once daily | 24 weeks | MRI-PDFF, Serum GGT, C4, and Primary Bile Acids | 100 mg dose led to a significant median relative decrease in MRI-PDFF of -22.7% (p=0.003 vs. placebo). Both doses significantly decreased GGT, C4, and primary bile acids. | |
| PSC (Non-cirrhotic) | 30 mg and 100 mg once daily | 12 weeks | Serum Alkaline Phosphatase (ALP), GGT, ALT, AST, C4, and Bile Acids | 100 mg dose significantly reduced ALP (-21%, p=0.029 vs. placebo), GGT (-30%, p<0.001), ALT (-49%, p=0.009), and AST (-42%, p=0.019). Reductions in C4 and bile acids were also observed. |
Pharmacokinetics
This compound exhibits bi-exponential disposition, and its exposure increases in a less-than-dose-proportional manner over a 10 to 300 mg dose range in healthy volunteers. No significant accumulation has been observed with repeated dosing. The administration of this compound with a moderate-fat meal can reduce its area under the plasma concentration versus time curve (AUC) by 21% to 45%.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose, Fasting)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | t1/2 (hr) |
| 10 mg | 134 | 2.0 | 858 | 10.3 |
| 30 mg | 321 | 2.0 | 2410 | 11.2 |
| 100 mg | 698 | 2.5 | 6550 | 12.4 |
| 300 mg | 1230 | 3.0 | 15400 | 14.1 |
| Data are presented as geometric means. Sourced from a study in healthy volunteers. |
Experimental Protocols
Phase 2 NASH Clinical Trial (NCT02854605)
This was a double-blind, placebo-controlled, phase 2 trial evaluating the safety and efficacy of this compound in patients with non-cirrhotic NASH.
-
Inclusion Criteria: Adults aged 18-75 with a clinical diagnosis of NAFLD, magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8%, and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE), or a historical liver biopsy consistent with NASH and F1-F3 fibrosis.
-
Exclusion Criteria: History of cirrhosis, other causes of liver disease, or significant alcohol consumption.
-
Intervention: Patients were randomized to receive this compound 100 mg, 30 mg, or placebo orally once daily for 24 weeks.
-
Key Assessments:
-
Hepatic Steatosis: Measured by MRI-PDFF at baseline and week 24. MRI-PDFF quantifies the fraction of mobile protons bound to fat in the liver.
-
Liver Biochemistry and Fibrosis Markers: Serum levels of ALT, AST, GGT, ALP, and Enhanced Liver Fibrosis (ELF) score were measured at baseline and week 24.
-
Pharmacodynamic Markers: Serum C4 and bile acids were measured at baseline and week 24.
-
Measurement of Pharmacodynamic Biomarkers
-
Serum 7α-hydroxy-4-cholesten-3-one (C4): Fasting serum samples are typically collected. C4 levels are measured using high-performance liquid chromatography (HPLC) or tandem mass spectrometry.
-
Plasma Fibroblast Growth Factor 19 (FGF19): Fasting plasma samples are collected. FGF19 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most commonly reported treatment-emergent adverse event is pruritus (itching), which is a known class effect of FXR agonists. The incidence and severity of pruritus appear to be dose-dependent. In a phase 2 study in NASH patients, moderate to severe pruritus was more common in the 100 mg group compared to the 30 mg and placebo groups.
Table 3: Incidence of Common Adverse Events in a Phase 2 NASH Trial (24 Weeks)
| Adverse Event | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) |
| Any Adverse Event | 71% | 70% | 79% |
| Pruritus | 4% | 4% | 14% |
| Headache | 7% | 9% | 7% |
| Nausea | 4% | 5% | 9% |
| Diarrhea | 4% | 7% | 5% |
| Data represents the percentage of patients experiencing the adverse event. |
Clinical Development Status
This compound has been evaluated in Phase 2 and 3 clinical trials for NASH and PSC. While it has shown promise in improving markers of liver injury and cholestasis, the Phase 3 PRIMIS trial in patients with non-cirrhotic PSC was terminated early due to a futility analysis indicating a low probability of achieving its primary endpoint of reducing fibrosis progression. This compound is also being investigated in combination with other agents for the treatment of NASH.
Conclusion
This compound is a potent, non-steroidal FXR agonist with a well-defined mechanism of action that favorably modulates bile acid and lipid metabolism. It has demonstrated positive effects on pharmacodynamic markers of liver injury and steatosis in clinical trials. While the development for PSC has faced challenges, its evaluation in NASH, particularly in combination therapies, is ongoing. The pharmacological profile of this compound supports its potential as a therapeutic agent for chronic liver diseases, although further studies are needed to fully establish its long-term efficacy and safety.
References
Investigating the Anti-inflammatory Properties of Cilofexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (formerly GS-9674) is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. Beyond its metabolic functions, FXR has emerged as a significant modulator of inflammatory and fibrotic processes, positioning it as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical findings, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.
Mechanism of Action: FXR-Mediated Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily through the activation of FXR, which in turn modulates several downstream signaling pathways. The principal mechanisms include the antagonism of the pro-inflammatory transcription factor NF-κB and the inhibition of the NLRP3 inflammasome.
FXR-Mediated Antagonism of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. FXR activation has been shown to suppress NF-κB signaling through multiple interconnected mechanisms:
-
Inhibition of IKBKG Transcription: Evidence suggests that activated FXR can directly bind to the promoter of the inhibitor of nuclear factor kappa B kinase regulatory subunit gamma (IKBKG), also known as NEMO. This binding represses the transcription of IKBKG, a crucial component of the IκB kinase (IKK) complex.
-
Reduced IκBα Phosphorylation and Degradation: The IKK complex is responsible for phosphorylating the inhibitor of NF-κB, IκBα. Phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, which liberates NF-κB to translocate to the nucleus and activate gene transcription. By reducing IKBKG levels, FXR activation dampens the activity of the IKK complex, leading to decreased IκBα phosphorylation and stabilization of the NF-κB-IκBα complex in the cytoplasm.
-
Decreased Pro-inflammatory Gene Expression: The net result of these actions is a significant reduction in the nuclear translocation of NF-κB and, consequently, a diminished expression of NF-κB target genes, including key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Figure 1: FXR-Mediated Antagonism of NF-κB Signaling
FXR-Mediated Inhibition of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. FXR activation has been shown to negatively regulate the NLRP3 inflammasome through direct protein-protein interactions. Activated FXR can physically interact with NLRP3 and caspase-1, thereby interfering with the assembly and activation of the inflammasome complex. This leads to reduced caspase-1 activation and decreased production of mature IL-1β and IL-18.
Figure 2: FXR-Mediated Inhibition of the NLRP3 Inflammasome
Quantitative Data on the Anti-inflammatory and Anti-fibrotic Effects of this compound
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound on markers of inflammation and fibrosis.
Table 1: Preclinical Efficacy of this compound in a Rat Model of NASH[1]
| Parameter | Treatment Group | Dose | Duration | % Reduction vs. Control |
| Fibrosis | ||||
| Picro-Sirius Red Area | This compound | 10 mg/kg | 6 weeks | 41% |
| This compound | 30 mg/kg | 6 weeks | 69% | |
| Hepatic Hydroxyproline | This compound | 30 mg/kg | 6 weeks | 41% |
| Col1a1 Gene Expression | This compound | 30 mg/kg | 6 weeks | 37% |
| Portal Hypertension | ||||
| Portal Pressure | This compound | 30 mg/kg | 10 weeks | 25.2% (11.9 ± 2.1 vs. 8.9 ± 2.2 mmHg) |
Table 2: Clinical Efficacy of this compound in Patients with Primary Sclerosing Cholangitis (PSC)[2][3]
| Parameter | Treatment Group | Dose | Duration | Median % Reduction from Baseline |
| Liver Enzymes | ||||
| Alkaline Phosphatase (ALP) | This compound | 100 mg | 12 weeks | -21% |
| Gamma-Glutamyl Transferase (GGT) | This compound | 100 mg | 12 weeks | -30% |
| Alanine Aminotransferase (ALT) | This compound | 100 mg | 12 weeks | -49% |
| Aspartate Aminotransferase (AST) | This compound | 100 mg | 12 weeks | -42% |
Table 3: Clinical Efficacy of this compound in Patients with Primary Biliary Cholangitis (PBC)[4][5]
| Parameter | Treatment Group | Dose | Duration | Median % Reduction from Baseline |
| Liver Enzymes & Inflammation | ||||
| Alkaline Phosphatase (ALP) | This compound | 100 mg | 12 weeks | -13.8% |
| Gamma-Glutamyl Transferase (GGT) | This compound | 100 mg | 12 weeks | -47.7% |
| C-Reactive Protein (CRP) | This compound | 100 mg | 12 weeks | -33.6% |
Table 4: Clinical Efficacy of this compound in Patients with Non-alcoholic Steatohepatitis (NASH)
| Parameter | Treatment Group | Dose | Duration | Median Relative Change from Baseline |
| Liver Fat & Enzymes | ||||
| Hepatic Steatosis (MRI-PDFF) | This compound | 100 mg | 24 weeks | -22.7% |
| Gamma-Glutamyl Transferase (GGT) | This compound | 100 mg | 24 weeks | Significant reduction |
| Alanine Aminotransferase (ALT) | This compound | 100 mg | 24 weeks | Significant reduction |
| Aspartate Aminotransferase (AST) | This compound | 100 mg | 24 weeks | Significant reduction |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's anti-inflammatory and anti-fibrotic properties.
In Vivo Model: Choline-Deficient High-Fat Diet (CDHFD) plus Sodium Nitrite-Induced NASH in Rats
-
Objective: To induce a preclinical model of non-alcoholic steatohepatitis (NASH) with fibrosis.
-
Animals: Male Wistar rats.
-
Diet: A choline-deficient high-fat diet is provided ad libitum.
-
Induction of Inflammation: Intraperitoneal injections of sodium nitrite (NaNO2) are administered three times per week to promote inflammation and fibrosis.
-
This compound Administration: this compound is administered daily by oral gavage at specified doses (e.g., 10 mg/kg, 30 mg/kg) for a defined treatment period (e.g., 6-10 weeks).
-
Assessments:
-
Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Picro-Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Biochemical Analysis: Hepatic hydroxyproline content, a quantitative marker of collagen, is measured. Serum levels of liver enzymes (ALT, AST, ALP, GGT) are determined.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue, and the expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and FXR target genes (e.g., Shp, Fgf15) is quantified by real-time quantitative polymerase chain reaction (RT-qPCR).
-
In Vivo Model: Mdr2-/- Mouse Model of Sclerosing Cholangitis
-
Objective: To investigate the therapeutic effects of this compound in a genetic mouse model of sclerosing cholangitis.
-
Animals: Male Mdr2-/- (Abcb4-/-) mice and wild-type littermates.
-
This compound Administration: this compound is administered daily by oral gavage at specified doses (e.g., 10, 30, or 90 mg/kg) for a defined treatment period (e.g., 10 weeks).
-
Assessments:
-
Serum Biochemistry: Serum levels of ALT, AST, ALP, and total bilirubin are measured to assess liver injury and cholestasis.
-
Histology: Liver sections are stained with Picro-Sirius Red for fibrosis assessment.
-
Gene Expression Analysis: Hepatic expression of fibrotic and inflammatory markers is quantified by RT-qPCR.
-
Picro-Sirius Red Staining for Collagen Quantification
-
Objective: To visualize and quantify collagen fibers in liver tissue sections.
-
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Image acquisition using a light microscope with or without polarizing filters.
-
Quantification of the red-stained collagen area relative to the total tissue area is performed using image analysis software.
-
Hydroxyproline Assay
-
Objective: To quantify the total collagen content in liver tissue.
-
Protocol:
-
A known weight of liver tissue is hydrolyzed in 6N HCl at 110°C for 18-24 hours.
-
The hydrolysate is neutralized and clarified.
-
The sample is incubated with Chloramine-T to oxidize hydroxyproline.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, and the mixture is incubated at 60°C to develop a colorimetric product.
-
The absorbance is measured at ~560 nm.
-
The hydroxyproline concentration is determined by comparison to a standard curve and normalized to the initial tissue weight.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of target genes in liver tissue.
-
Protocol:
-
Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
RT-qPCR is performed using a qPCR instrument with a fluorescent dye (e.g., SYBR Green) and gene-specific primers for the target genes (e.g., Col1a1, Timp1, Shp, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb).
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Objective: To assess the effect of this compound on NF-κB transcriptional activity in vitro.
-
Protocol:
-
Hepatocytes (e.g., HepG2 cells) are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase).
-
Cells are pre-treated with this compound or vehicle control for a specified time.
-
NF-κB activation is stimulated with an inflammatory agent (e.g., TNF-α, LPS).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.
-
Experimental Workflow and Logical Relationships
The investigation of this compound's anti-inflammatory properties typically follows a multi-step approach, from in vitro characterization to in vivo efficacy studies. The following diagram illustrates a representative experimental workflow.
Figure 3: Experimental Workflow
Conclusion
This compound, through its potent and selective agonism of FXR, demonstrates significant anti-inflammatory and anti-fibrotic properties in both preclinical models and clinical studies of chronic liver diseases. Its ability to antagonize the NF-κB signaling pathway and inhibit the NLRP3 inflammasome underscores its potential as a therapeutic agent for diseases with an inflammatory and fibrotic component. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of FXR agonism.
Methodological & Application
Application Notes and Protocols for Cilofexor in In Vivo Rodent Models of NASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of cilofexor, a non-steroidal farnesoid X receptor (FXR) agonist, in rodent models of non-alcoholic steatohepatitis (NASH). The information compiled herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and other FXR agonists for NASH.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1][2][3] this compound (formerly GS-9674) is a potent and selective non-steroidal FXR agonist that has shown promise in preclinical and clinical studies for the treatment of NASH.[1][2]
This compound Dosage and Efficacy in Rodent NASH Models
The following tables summarize the key findings from in vivo studies of this compound in rodent models of NASH.
Table 1: this compound Efficacy in a Wistar Rat Model of NASH
| Dosage | Treatment Duration | Key Findings |
| 10 mg/kg/day | 6 weeks | -41% reduction in liver fibrosis area (Picro-Sirius Red staining) |
| 30 mg/kg/day | 6 weeks | -69% reduction in liver fibrosis area (Picro-Sirius Red staining) |
| 30 mg/kg/day | 10 weeks | -41% reduction in hepatic hydroxyproline content-37% reduction in col1a1 gene expression-36% reduction in pdgfr-β gene expression-42% reduction in desmin areaSignificant decrease in portal pressure (11.9 ± 2.1 vs. 8.9 ± 2.2 mmHg) |
Table 2: this compound Efficacy in an Mdr2-/- Mouse Model of Sclerosing Cholangitis and Fibrosis
| Dosage | Treatment Duration | Key Findings |
| 10 mg/kg/day | 10 weeks | Improvement in serum levels of AST and alkaline phosphataseReduction in serum bile acids |
| 30 mg/kg/day | 10 weeks | Improvement in serum levels of AST and alkaline phosphataseReduction in serum bile acids |
| 90 mg/kg/day | 10 weeks | Improvement in serum levels of AST and alkaline phosphataseReduction in serum bile acidsReduced Picro-Sirius Red-positive area and hydroxyproline content in the liver |
Experimental Protocols
Protocol 1: Induction of NASH in Wistar Rats and Treatment with this compound
This protocol is based on the methodology described by Schwabl et al. (2021).
1. Animal Model:
-
Male Wistar rats.
2. NASH Induction:
-
Diet: Choline-deficient high-fat diet (CDHFD).
-
Chemical Induction: Intraperitoneal injections of sodium nitrite (NaNO2) at a dose of 25 mg/kg, administered three times per week, starting from week 4 of the diet.
-
Duration: 10 to 14 weeks to establish significant fibrosis and portal hypertension.
3. This compound Administration:
-
Route: Oral gavage.
-
Dosage: 10 mg/kg or 30 mg/kg, administered once daily.
-
Vehicle: To be determined based on the specific formulation of this compound.
-
Treatment Period: Typically initiated after 4 weeks of NASH induction and continued for 6 to 10 weeks.
4. Key Experimental Endpoints:
-
Liver Fibrosis Assessment:
-
Histological analysis of liver sections stained with Picro-Sirius Red.
-
Quantification of hepatic hydroxyproline content.
-
Immunohistochemical staining for desmin to identify activated hepatic stellate cells.
-
-
Gene Expression Analysis:
-
RT-PCR for fibrosis-related genes (e.g., col1a1, pdgfr-β) and FXR target genes (e.g., shp, cyp7a1, fgf15) in both liver and ileum.
-
-
Hemodynamic Measurements:
-
Measurement of portal pressure, systemic hemodynamics, and splanchnic blood flow.
-
Protocol 2: this compound Treatment in the Mdr2-/- Mouse Model
This protocol is based on the methodology described by Traussnigg et al. (2023).
1. Animal Model:
-
Mdr2-/- (Abcb4 knockout) mice on an FVB/N or BALB/c background, which spontaneously develop sclerosing cholangitis and liver fibrosis.
2. This compound Administration:
-
Route: Oral gavage.
-
Dosage: 10, 30, or 90 mg/kg, administered once every 24 hours.
-
Vehicle: To be determined based on the specific formulation of this compound.
-
Treatment Period: 10 weeks.
3. Key Experimental Endpoints:
-
Serum Biochemistry:
-
Measurement of serum levels of aspartate aminotransferase (AST), alkaline phosphatase, and bile acids.
-
-
Liver Fibrosis Assessment:
-
Histological analysis of liver sections stained with Picro-Sirius Red.
-
Quantification of hepatic hydroxyproline content.
-
-
Gene Expression Analysis:
-
RT-PCR for relevant genes in liver tissue.
-
-
Bile Flow and Composition Analysis:
-
Measurement of bile flow and biliary bicarbonate and bile acid output.
-
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in NASH
This compound, as an FXR agonist, activates the farnesoid X receptor, a key regulator of metabolic and inflammatory pathways implicated in NASH. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19 in humans, Fgf15 in rodents), which signals to the liver to further suppress bile acid synthesis. Through these and other mechanisms, FXR activation by this compound can ameliorate steatosis, inflammation, and fibrosis.
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Workflow for this compound Studies in a Rat NASH Model
The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced rat model of NASH.
Caption: Experimental Workflow for a Rat NASH Study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cilofexor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674) is a potent and selective non-steroidal farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. Due to its pharmacological profile, this compound is a valuable tool for in vitro studies investigating metabolic diseases, cholestasis, inflammation, and fibrosis. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, ensuring reliable and reproducible results.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes its key physicochemical properties and recommended storage conditions.
| Property | Data | Reference |
| Molecular Weight | 586.85 g/mol | [this compound (GS-9674) |
| Solubility | DMSO: 100 mg/mL (170.4 mM) Water: Insoluble Ethanol: Insoluble | [this compound (GS-9674) |
| Storage of Powder | 3 years at -20°C | [this compound (GS-9674) |
| Storage of Stock Solution | 1 year at -80°C in solvent 1 month at -20°C in solvent | [this compound (GS-9674) |
Experimental Protocol: Dissolving this compound for Cell Culture
This protocol details the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
Part 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 58.69 mg of this compound (Molecular Weight = 586.85 g/mol ).
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For 58.69 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Part 2: Preparation of Working Solutions in Cell Culture Medium
Due to the poor aqueous solubility of this compound, direct dilution of the high-concentration DMSO stock into the cell culture medium can cause precipitation. A serial dilution method is recommended to mitigate this.
-
Pre-warm Medium: Pre-warm the sterile cell culture medium to 37°C before use.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed medium and mix immediately by gentle pipetting or inversion.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of medium.
-
DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1%, and not exceed 0.5%. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell culture experiments to ensure stability and prevent precipitation.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This compound activates the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways. The diagram below illustrates the simplified signaling cascade initiated by this compound.
References
Application Notes and Protocols for Evaluating the Efficacy of Cilofexor in Murine Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674) is a potent and selective non-steroidal farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has been shown to have beneficial effects in various liver diseases by reducing liver fibrosis, inflammation, and steatosis.[1] These application notes provide detailed experimental designs and protocols for assessing the efficacy of this compound in preclinical mouse models of non-alcoholic steatohepatitis (NASH) and liver fibrosis.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by binding to and activating FXR. FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.
Key downstream effects of this compound-mediated FXR activation include:
-
Bile Acid Homeostasis: Activation of FXR in the liver and intestine leads to the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), respectively. SHP inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, while FGF19, released from the intestine, also travels to the liver to suppress CYP7A1 expression. This dual mechanism reduces the overall bile acid pool.
-
Lipid Metabolism: FXR activation can decrease triglyceride levels by repressing the expression of lipogenic genes.
-
Anti-inflammatory and Anti-fibrotic Effects: this compound has demonstrated anti-inflammatory and anti-fibrotic properties in preclinical models of liver fibrosis. It can reduce the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis.
Experimental Design for Efficacy Studies
A robust experimental design is crucial for obtaining reliable and reproducible data on the efficacy of this compound. The following outlines a comprehensive workflow for a preclinical study in a diet-induced mouse model of NASH.
Diagram: Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in mice.
Experimental Protocols
Diet-Induced NASH Mouse Model
This protocol describes the induction of NASH in C57BL/6J mice using a high-fat, high-fructose, and high-cholesterol diet, often referred to as a "Western diet".
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Standard chow diet (Control group)
-
Custom high-fat, high-fructose, high-cholesterol diet (e.g., 40% fat, 22% fructose, 2% cholesterol by weight)
-
Sterile water
Procedure:
-
Acclimatize mice for one to two weeks upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two main groups: Control (standard chow) and NASH diet.
-
House the mice in a temperature and light-controlled environment (12-hour light/dark cycle).
-
Provide the respective diets and water ad libitum for a period of 12-26 weeks to induce NASH with significant fibrosis.
-
Monitor body weight and food intake weekly.
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) carboxymethylcellulose (CMC) and 1% (v/v) ethanol in Tris Buffer (pH 8.0)
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation by first suspending the required amount of this compound powder in 1% ethanol.
-
Add the 0.5% CMC solution in Tris Buffer to the this compound/ethanol mixture and vortex thoroughly to create a homogenous suspension.
-
Prepare different concentrations of this compound to achieve the desired dosages (e.g., 10, 30, and 90 mg/kg body weight).
-
Administer the this compound suspension or vehicle to the mice once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
Liver Tissue Harvesting and Processing
Procedure:
-
At the end of the treatment period, euthanize the mice according to approved animal welfare protocols.
-
Collect blood via cardiac puncture for serum biochemical analysis.
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the entire liver and weigh it.
-
For histology, fix a portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours.
-
For gene expression analysis, snap-freeze a separate portion of the liver in liquid nitrogen and store it at -80°C.
Histological Analysis of Liver Fibrosis (Picrosirius Red Staining)
This protocol is for staining collagen fibers in paraffin-embedded liver sections to assess the degree of fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (5 µm thick)
-
Picrosirius red solution (0.1% Direct Red 80 in saturated aqueous picric acid)
-
Acetic acid solution (0.5%)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Mounting medium
Procedure:
-
Deparaffinize the slides by immersing them in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Incubate the slides in the Picrosirius red solution for 60 minutes at room temperature.
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
Visualize the stained sections under a light microscope. Collagen fibers will appear bright red, while the background will be pale yellow. For quantitative analysis, images can be captured and the percentage of the red-stained area can be calculated using image analysis software.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the mRNA levels of FXR target genes in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
TRIzol reagent or similar RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers (e.g., for Nr1h4 (FXR), Nr0b2 (SHP), Fgf15, Col1a1, and a housekeeping gene like Gapdh or Actb)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the frozen liver tissue in TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
-
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Serum Biochemistry
| Treatment Group | ALT (U/L) | AST (U/L) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Chow) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NASH Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (90 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound on Liver Histology and Fibrosis
| Treatment Group | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) | Picrosirius Red Positive Area (%) |
| Control (Chow) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NASH Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (90 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of this compound on Hepatic Gene Expression (Fold Change vs. NASH Vehicle)
| Treatment Group | Nr1h4 (FXR) | Nr0b2 (SHP) | Fgf15 | Col1a1 |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (90 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathway Diagram
Diagram: this compound-Mediated FXR Signaling Pathway
Caption: this compound activates the FXR signaling pathway.
References
- 1. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 2. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Cilofexor Administration in Primary Sclerosing Cholangitis (PSC) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, in preclinical models of Primary Sclerosing Cholangitis (PSC). The protocols outlined below are based on established methodologies from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in PSC.
Introduction
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease characterized by inflammation, fibrosis, and stricturing of the bile ducts, for which there is no effective medical therapy beyond liver transplantation.[1][2] this compound is a potent and selective non-steroidal FXR agonist that has shown promise in preclinical and clinical studies for cholestatic liver diseases.[3][4][5] Activation of FXR, a nuclear receptor highly expressed in the liver and intestine, plays a crucial role in regulating bile acid homeostasis, inflammation, and fibrosis. This compound is designed to predominantly activate intestinal FXR, which may improve its tolerability and safety profile.
The multidrug resistance protein 2 knockout (Mdr2-/-) mouse model is a well-established and widely used animal model for studying PSC. These mice lack the canalicular phospholipid flippase, leading to the secretion of toxic, phospholipid-depleted bile, which causes chronic cholangitis, periductular fibrosis, and ductular proliferation, mimicking key features of human PSC.
Mechanism of Action of this compound
This compound's therapeutic effects in PSC models are primarily mediated through the activation of the Farnesoid X Receptor (FXR).
-
Bile Acid Regulation : Intestinal FXR activation by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). FGF15 travels to the liver and signals through the FGFR4/β-Klotho complex to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in the overall bile acid pool.
-
Hepatoprotection : In the liver, FXR activation directly upregulates the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP), further protecting hepatocytes from bile acid toxicity.
-
Anti-inflammatory and Anti-fibrotic Effects : FXR activation has been shown to have anti-inflammatory and anti-fibrotic properties. In preclinical models, this compound has been demonstrated to reduce hepatic inflammation and fibrosis.
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data from Preclinical PSC Models
The following tables summarize the quantitative effects of this compound in the Mdr2-/- mouse model of PSC.
Table 1: Effect of this compound on Serum Biochemistry in Mdr2-/- Mice
| Parameter | This compound Dose (mg/kg/day) | Duration | % Change vs. Vehicle |
| Aspartate Aminotransferase (AST) | 90 | 10 weeks | ↓ Significant Reduction |
| Alkaline Phosphatase (ALP) | 90 | 10 weeks | ↓ Significant Reduction |
| Total Bilirubin (TBIL) | 90 | 10 weeks | ↓ Significant Reduction |
| Total Bile Acids (TBA) | 10, 30, 90 | 10 weeks | ↓ Significant Reduction (all doses) |
Table 2: Effect of this compound on Liver Fibrosis in Mdr2-/- Mice
| Parameter | This compound Dose (mg/kg/day) | Duration | % Change vs. Vehicle |
| Hepatic Hydroxyproline Content | 10, 30, 90 | 10 weeks | ↓ Significant Reduction (all doses) |
| Picrosirius Red Stained Area | 90 | 10 weeks | ↓ Significant Reduction |
| α-SMA mRNA Expression | 10, 30, 90 | 10 weeks | ↓ Significant Reduction (all doses) |
| Desmin mRNA Expression | 10, 30, 90 | 10 weeks | ↓ Significant Reduction (all doses) |
| Pdgfrβ mRNA Expression | 10, 30, 90 | 10 weeks | ↓ Significant Reduction (all doses) |
Table 3: Effect of this compound on Bile Acid Homeostasis in Mdr2-/- Mice
| Parameter | This compound Dose (mg/kg/day) | Duration | Change vs. Vehicle |
| Intrahepatic Bile Acid Concentration | 90 | 10 weeks | ↓ Lowered |
| Hepatobiliary Bile Flow | 90 | 10 weeks | ↑ Increased |
| Biliary Bicarbonate Output | 90 | 10 weeks | ↑ Increased |
| Hepatic Cyp7a1 mRNA Expression | 90 | 10 weeks | ↓ Reduced |
| Intestinal Fgf15 mRNA Expression | 10, 30, 90 | 10 weeks | ↑ Significantly Increased (dose-dependent) |
Experimental Protocols
This section provides detailed protocols for a typical preclinical study evaluating this compound in a PSC mouse model.
Experimental Workflow Diagram
Animal Model: Mdr2-/- Mouse Model of PSC
-
Strain : FVB/N or BALB/c backgrounds are commonly used. The BALB/c.Mdr2-/- model exhibits more rapid and severe fibrosis progression.
-
Age : Mice are typically started on treatment at 4-8 weeks of age, when the PSC-like phenotype begins to develop.
-
Housing : Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
This compound Administration
-
Formulation : this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose.
-
Dosage : Effective doses in preclinical studies have ranged from 10 to 90 mg/kg body weight. A dose-response study is recommended.
-
Route of Administration : Oral gavage is the standard route of administration.
-
Frequency and Duration : Daily administration for a period of 8 to 10 weeks is common in studies using the Mdr2-/- model.
Sample Collection and Processing
-
Blood Collection : Blood can be collected via retro-orbital sinus or cardiac puncture at the time of sacrifice. Serum should be separated by centrifugation and stored at -80°C for biochemical analysis.
-
Liver Tissue : A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis. Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for gene expression analysis and hydroxyproline quantification.
-
Bile Collection : For bile analysis, the gallbladder can be cannulated, and bile collected for a defined period.
Assessment of Liver Injury and Fibrosis
-
Serum Biochemistry : Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin can be measured using standard automated analyzers.
-
Histological Analysis : Formalin-fixed, paraffin-embedded liver sections (4-5 µm) can be stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition to assess fibrosis. Fibrosis can be quantified using image analysis software.
-
Hydroxyproline Assay : Hepatic hydroxyproline content, a quantitative measure of collagen, can be determined from frozen liver tissue using a colorimetric assay.
-
Gene Expression Analysis : RNA can be extracted from frozen liver tissue, and the expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory markers can be quantified by real-time quantitative PCR (RT-qPCR).
Analysis of Bile Acid Homeostasis
-
Serum and Liver Bile Acid Quantification : Total and individual bile acid species in serum and liver homogenates can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzymatic assays.
-
Gene Expression of Bile Acid Synthetic Enzymes and Transporters : The mRNA expression of key genes involved in bile acid synthesis (Cyp7a1) and transport (Bsep, Ntcp) in the liver, and FXR target genes in the intestine (Fgf15), can be measured by RT-qPCR.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of PSC by targeting the FXR pathway, leading to reduced cholestasis, inflammation, and fibrosis. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and other FXR agonists in the context of PSC and other cholestatic liver diseases. Careful experimental design, including appropriate animal models, dosing regimens, and comprehensive endpoint analysis, is crucial for the successful preclinical evaluation of novel therapeutic agents for PSC.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Farnesoid X Receptor (FXR) Activation Following Cilofexor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674) is a potent and selective, nonsteroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR activation by agonists like this compound triggers a cascade of molecular events that can be quantitatively measured to assess its pharmacological activity.[3][4] These application notes provide detailed protocols for assessing FXR activation following this compound treatment, catering to both in vitro and in vivo research settings.
FXR Signaling Pathway
FXR is a nuclear receptor primarily expressed in the liver and intestine.[5] Upon binding to its ligand, such as the natural bile acids (e.g., chenodeoxycholic acid) or a synthetic agonist like this compound, FXR undergoes a conformational change. This allows it to form a heterodimer with the retinoid X receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.
-
Promotion of Bile Acid Efflux: In hepatocytes, FXR upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for pumping bile acids out of the liver cells into the bile.
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19 (FGF15 in rodents). FGF19 then travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, further suppressing CYP7A1 expression.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound, providing key metrics for assessing FXR activation.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| EC50 for FXR Activation | 43 nM | Cell-based assay | |
| Dose-dependent reduction in liver fibrosis area (Picro-Sirius-Red) | -41% (10 mg/kg) | Rat NASH model | |
| -69% (30 mg/kg) | |||
| Reduction in hepatic hydroxyproline content | -41% (30 mg/kg) | Rat NASH model | |
| Reduction in hepatic col1a1 expression | -37% (30 mg/kg) | Rat NASH model |
Table 2: Clinical Pharmacodynamic Effects of this compound in Humans
| Biomarker | Dose | Change from Baseline | Population | Reference |
| Serum Alkaline Phosphatase (ALP) | 100 mg | -73 U/L (median) | PSC patients | |
| Serum Gamma-Glutamyltransferase (GGT) | 30 mg & 100 mg | Significant decrease | NASH patients | |
| Serum C4 (7α-hydroxy-4-cholesten-3-one) | 100 mg | Significant decrease | PSC patients | |
| 30 mg & 100 mg | Significant decrease | NASH patients | ||
| Serum Primary Bile Acids | 30 mg & 100 mg | Significant decrease | NASH patients | |
| Plasma FGF19 | >30 mg | Increased | Healthy volunteers | |
| MRI-Proton Density Fat Fraction (MRI-PDFF) | 100 mg | -22.7% (median relative decrease) | NASH patients |
Experimental Protocols
This section provides detailed protocols for key experiments to measure FXR activation by this compound.
In Vitro FXR Activation: Reporter Gene Assay
This assay quantifies the ability of this compound to activate FXR in a cellular context, leading to the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
FXR expression plasmid
-
RXR expression plasmid
-
Reporter plasmid containing an FXRE upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., GW4064 or chenodeoxycholic acid)
-
Reporter gene assay system (e.g., luciferase assay kit)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, and the FXRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of firefly luciferase activity.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Reporter Gene Measurement:
-
For Luciferase: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
For SEAP: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate.
-
-
Data Analysis: Normalize the reporter gene activity to the internal control (if applicable). Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Gene Expression Analysis of FXR Targets by qPCR
This method measures the change in mRNA levels of FXR target genes in response to this compound treatment in cultured cells or tissues.
Materials:
-
Hepatocytes, intestinal cells, or liver/ileum tissue samples
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, FGF19/FGF15, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Sample Collection and Treatment:
-
In Vitro: Treat cultured cells (e.g., primary human hepatocytes, HepG2 cells) with this compound for a specified time (e.g., 24 hours).
-
In Vivo: Collect liver and ileum tissues from animals treated with this compound.
-
-
RNA Extraction: Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Quantification of Bile Acid Synthesis and Transport Markers
These assays measure downstream functional consequences of FXR activation.
a) Serum C4 Measurement:
7α-hydroxy-4-cholesten-3-one (C4) is a direct intermediate in the bile acid synthesis pathway, and its levels reflect the activity of CYP7A1.
Method:
-
Collect serum samples from subjects before and after this compound treatment.
-
Quantify C4 levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the gold standard for sensitive and specific quantification.
b) Plasma FGF19 Measurement:
FGF19 is a key endocrine signal induced by intestinal FXR activation.
Method:
-
Collect plasma samples from subjects at various time points after this compound administration.
-
Measure FGF19 concentrations using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
c) Bile Acid Profiling:
Directly measuring changes in the bile acid pool provides a comprehensive view of the impact of FXR activation.
Method:
-
Collect serum, plasma, or fecal samples.
-
Extract bile acids from the samples.
-
Profile and quantify individual bile acid species using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to effectively measure the activation of FXR by this compound. By employing a combination of in vitro reporter assays, gene expression analysis of direct FXR targets, and quantification of downstream biomarkers, a comprehensive understanding of the pharmacological effects of this compound can be achieved. This multi-faceted approach is crucial for both basic research into FXR signaling and the clinical development of FXR agonists.
References
- 1. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Cilofexor in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674) is a potent, non-steroidal agonist of the farnesoid X receptor (FXR) under investigation for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed application note and protocol for the determination of this compound in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of this compound
This compound acts as an agonist for the farnesoid X receptor, a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR by this compound initiates a signaling cascade that plays a critical role in bile acid homeostasis, lipid and glucose metabolism, and the regulation of inflammatory responses.
Figure 1: Simplified signaling pathway of this compound's action via FXR activation.
Quantitative Data Summary
The pharmacokinetic parameters of this compound have been evaluated in healthy volunteers and patients with liver impairments. The following tables summarize key quantitative data from clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose, Fasting)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| 10 mg | 138 | 2.0 | 834 |
| 30 mg | 321 | 2.5 | 2450 |
| 100 mg | 689 | 3.0 | 6860 |
| 300 mg | 1140 | 4.0 | 14300 |
Data compiled from clinical trial information.
Table 2: Effect of Food on this compound Pharmacokinetics (100 mg Single Dose)
| Condition | Cmax (ng/mL) | AUC (ng·h/mL) |
| Fasting | 689 | 6860 |
| Fed (Moderate-Fat Meal) | 413 | 4460 |
A moderate-fat meal reduced this compound's Cmax and AUC.[1][2]
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear least-squares |
| Inter-assay Precision (%CV) | < 5.3% |
| Inter-assay Accuracy (%RE) | 1.3% to 8.8% |
The method was validated according to FDA guidance.
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in human plasma.
Experimental Workflow
Figure 2: Workflow for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Organic solvent for LLE (e.g., Methyl tert-butyl ether)
Instrumentation
-
Liquid Chromatography: UPLC System
-
Mass Spectrometer: API-5000™ triple quadrupole mass spectrometer with a Turbo Ion Spray™ source
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound-d4 in methanol) to each plasma sample.
-
Vortex mix for 10 seconds.
-
Add 500 µL of organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Chromatographic Conditions
-
Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 20% B
-
3.1-4.0 min: Equilibrate at 20% B
-
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 586.2 → 212.1
-
This compound-d4: m/z 592.1 → 218.1
-
-
Source Parameters (API-5000 with Turbo Ion Spray):
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
-
Data Analysis
Data acquisition and processing are performed using Analyst® software (version 1.4.1 or higher). A calibration curve is constructed by plotting the peak area ratio of this compound to its internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear least-squares regression analysis is used to determine the concentrations of this compound in the plasma samples.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantitative determination of this compound in human plasma. This detailed protocol is suitable for supporting pharmacokinetic and pharmacodynamic assessments in clinical and non-clinical studies, contributing to the ongoing development of this promising therapeutic agent for liver diseases. Adherence to good laboratory practices and proper method validation are essential for ensuring the accuracy and reliability of the generated data.
References
- 1. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cilofexor Treatment in 3D Liver Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cilofexor, a potent and selective nonsteroidal farnesoid X receptor (FXR) agonist, in three-dimensional (3D) liver organoid models. This document outlines the mechanism of action of this compound, proposes a detailed experimental workflow for its application in liver organoids, and presents expected quantitative outcomes based on existing clinical data. The provided protocols are intended to guide researchers in investigating the therapeutic potential of this compound for various liver diseases, such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC), in a physiologically relevant in vitro setting.
Introduction
This compound (formerly GS-9674) is a nonsteroidal farnesoid X receptor (FXR) agonist that has been investigated in clinical trials for the treatment of liver diseases including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has been shown to have protective effects against liver injury by reducing bile acid synthesis, promoting bile acid excretion, and inhibiting inflammatory pathways.[5]
Three-dimensional (3D) liver organoids, derived from pluripotent stem cells or primary liver tissues, have emerged as a powerful tool in drug discovery and disease modeling. These self-organizing structures recapitulate the complex cellular composition and micro-architecture of the native liver, offering a more physiologically relevant system compared to traditional 2D cell cultures. Utilizing 3D liver organoids to study the effects of this compound can provide valuable insights into its mechanism of action and therapeutic efficacy in a human-relevant context.
Mechanism of Action: FXR Signaling Pathway
This compound acts as a selective agonist for the Farnesoid X Receptor (FXR). Upon binding, it initiates a signaling cascade that modulates the expression of numerous genes involved in bile acid homeostasis, lipid metabolism, and inflammation. The diagram below illustrates the key steps in the FXR signaling pathway activated by this compound.
Experimental Workflow for this compound Treatment of 3D Liver Organoids
The following diagram outlines a typical experimental workflow for generating 3D liver organoids, treating them with this compound, and performing subsequent analyses.
Detailed Experimental Protocols
Protocol 1: Generation and Culture of 3D Liver Organoids
This protocol is a generalized procedure and may require optimization based on the specific cell source (e.g., primary human hepatocytes, iPSCs).
Materials:
-
Primary human liver tissue or human pluripotent stem cells (hPSCs)
-
Liver Organoid Initiation Medium
-
Liver Organoid Expansion Medium
-
Basement Membrane Extract (e.g., Matrigel® or Cultrex®)
-
Advanced DMEM/F12
-
Hepatocyte Growth Factor (HGF), Epidermal Growth Factor (EGF), FGF-basic, Oncostatin M
-
N-2 and B-27 supplements
-
N-acetylcysteine, Gastrin, Forskolin
-
A83-01 (TGFβ inhibitor)
-
Nicotinamide, Dexamethasone
-
Collagenase IV, Dispase
-
Phosphate Buffered Saline (PBS)
-
24-well or 48-well culture plates
Procedure:
-
Cell Sourcing and Isolation:
-
For primary tissue: Digest minced liver tissue with collagenase IV and dispase to obtain a single-cell suspension.
-
For hPSCs: Differentiate hPSCs towards hepatocyte-like cells using established protocols.
-
-
Seeding in Basement Membrane Matrix:
-
Resuspend the cell pellet in ice-cold Basement Membrane Extract at a density of 3,000-10,000 cells per well of a 48-well plate.
-
Dispense 20-50 µL droplets (domes) of the cell-matrix mixture into pre-warmed culture plates.
-
Incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
-
Organoid Culture and Maintenance:
-
Gently add 500 µL of Liver Organoid Initiation Medium to each well.
-
After 3 days, replace the medium with Liver Organoid Expansion Medium.
-
Change the medium every 2-3 days. Organoids should become visible within 7-14 days.
-
-
Organoid Passaging:
-
Harvest organoids by dissolving the matrix using a cell recovery solution.
-
Mechanically or enzymatically dissociate organoids into smaller fragments.
-
Re-plate the fragments in fresh Basement Membrane Extract at a 1:4 to 1:8 split ratio.
-
Protocol 2: this compound Treatment of 3D Liver Organoids
Materials:
-
Mature 3D liver organoids in culture
-
This compound (GS-9674)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Liver Organoid Expansion Medium
-
Multi-well plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in Liver Organoid Expansion Medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Organoid Plating for Treatment:
-
If not already in a suitable format, passage and plate mature organoids in a 24- or 48-well plate. Allow them to stabilize for 24-48 hours before treatment.
-
-
This compound Treatment:
-
Aspirate the existing medium from the organoid cultures.
-
Add fresh Liver Organoid Expansion Medium containing the desired concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 30 µM, 100 µM). Include a vehicle control (DMSO only).
-
Incubate the plates at 37°C in a humidified incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Downstream Analysis
1. Cell Viability Assessment:
-
Use a luminescence-based assay such as CellTiter-Glo® 3D Cell Viability Assay to quantify ATP levels, which correlate with the number of viable cells. Follow the manufacturer's instructions.
2. Biochemical Analysis of Supernatants:
-
Collect the culture supernatant at the end of the treatment period.
-
Measure levels of alkaline phosphatase (ALP), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available assay kits to assess liver injury and cholestasis.
3. Gene Expression Analysis (qPCR):
-
Harvest organoids and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) to analyze the expression of FXR target genes (e.g., SHP, BSEP, FGF19) and fibrosis markers (e.g., COL1A1, ACTA2). Normalize to a housekeeping gene (e.g., GAPDH).
4. Histology and Immunofluorescence:
-
Fix organoids in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess morphology.
-
Use Oil Red O staining to visualize lipid accumulation.
-
Perform immunofluorescence staining for markers of interest (e.g., albumin, CYP3A4, alpha-smooth muscle actin).
Expected Quantitative Outcomes
The following tables summarize clinical data from studies on this compound, which can serve as a benchmark for expected outcomes in 3D liver organoid experiments.
Table 1: Expected Dose-Dependent Effects of this compound on Liver Biochemistry Markers (Based on Clinical Trial Data)
| Parameter | Placebo | This compound (30 mg) | This compound (100 mg) |
| Change in Alkaline Phosphatase (ALP) | +3.4% | -6.1% | -20.5% |
| Change in Gamma-Glutamyl Transferase (GGT) | - | - | -30% |
| Change in Alanine Aminotransferase (ALT) | - | - | -49% |
| Change in Aspartate Aminotransferase (AST) | - | - | -42% |
| Change in Serum C4 | - | Significant Decrease | Significant Decrease |
| Change in Primary Bile Acids | - | Significant Decrease | Significant Decrease |
Table 2: Expected Effects of this compound on Markers of Liver Steatosis and Fibrosis (Based on Clinical Trial Data)
| Parameter | Placebo | This compound (30 mg) | This compound (100 mg) |
| Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% |
| Patients with ≥30% MRI-PDFF Decline | 13% | 14% | 39% |
| Change in Enhanced Liver Fibrosis (ELF) Score | No Significant Change | No Significant Change | No Significant Change |
| Change in Liver Stiffness (MRE) | No Significant Change | No Significant Change | No Significant Change |
MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction; MRE: Magnetic Resonance Elastography.
Conclusion
The use of 3D liver organoids provides a robust and physiologically relevant platform to investigate the therapeutic effects of this compound. The protocols and expected outcomes detailed in these application notes are intended to facilitate the design and execution of experiments aimed at elucidating the cellular and molecular mechanisms of this compound in a human-like liver microenvironment. Such studies will be invaluable for advancing our understanding of FXR agonism as a therapeutic strategy for chronic liver diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cilofexor solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of Cilofexor, a non-steroidal farnesoid X receptor (FXR) agonist, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there concerns about its aqueous solubility?
This compound (GS-9674) is a selective, non-steroidal farnesoid X receptor (FXR) agonist investigated for treating liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC)[1]. As a small molecule drug, this compound has low intrinsic solubility in water. This poor aqueous solubility is a common challenge that can lead to compound precipitation, inaccurate dosing, and low bioavailability in experimental settings, thereby affecting the reliability and reproducibility of results[2][3]. Studies have noted that its absorption can be limited by its low, pH-dependent solubility[4].
Q2: What are the known solubility specifications for this compound in common laboratory solvents?
This compound is readily soluble in organic solvents like DMSO but exhibits very low solubility in aqueous buffers such as PBS. This disparity is the primary cause of precipitation when diluting DMSO stock solutions into aqueous media.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | General knowledge for this compound class |
Note: The final achievable concentration in aqueous media is highly dependent on the final percentage of co-solvents (like DMSO), pH, temperature, and the presence of other components like proteins or surfactants.
Q3: How does this compound exert its biological effect?
This compound functions by binding to and activating the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism. Upon activation by a ligand like this compound, FXR forms a partnership (heterodimerizes) with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes, thereby controlling their expression. This modulation leads to downstream effects, including reduced liver fat, inflammation, and fibrosis.
Troubleshooting Guide for Aqueous Solutions
Issue 1: My this compound precipitates immediately after I dilute my DMSO stock solution into my cell culture medium or buffer.
This is the most common problem and occurs because the DMSO concentration is drastically lowered, making the aqueous environment unable to keep the hydrophobic this compound in solution.
Solutions:
-
Minimize Final DMSO Concentration: While preparing a concentrated stock in 100% DMSO is necessary, ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤0.5%) to minimize solvent-induced artifacts in your experiments.
-
Use of Surfactants or Co-solvents: These agents help to create micelles or increase the solvent's capacity to dissolve lipophilic compounds.
-
Tween® 80 (Polysorbate 80): Add a small amount to your final aqueous solution (e.g., 0.1%) before adding the this compound stock.
-
Co-solvents: Propylene glycol or polyethylene glycol (PEG) can be used in combination with other techniques to improve solubility.
-
-
Modified Dilution Technique: Instead of adding the small volume of DMSO stock directly into the full volume of aqueous buffer, try adding the buffer to the DMSO stock solution gradually while vortexing.
-
Sonication & Warming: After dilution, briefly sonicate the solution in a water bath to break up microscopic precipitates. Gentle warming to 37°C can also temporarily increase solubility, but be cautious of potential compound degradation with prolonged heat exposure.
Issue 2: I am observing inconsistent or lower-than-expected activity in my in-vitro assays.
This may be due to partial precipitation of this compound, where the compound is not fully dissolved, leading to an effective concentration that is lower than the calculated concentration.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare your final aqueous dilutions of this compound immediately before use. Do not store diluted aqueous solutions, as precipitation can occur over time.
-
Visual Confirmation: Before adding the solution to your cells or assay, hold the tube or plate up to a light source to check for any visible precipitate or cloudiness. If observed, the solution should be remade.
-
Thorough Mixing: Ensure vigorous and immediate vortexing upon dilution of the DMSO stock into the aqueous medium to promote rapid and complete dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder needed for your desired volume and concentration. (Molar Mass of this compound: ~586.85 g/mol ).
-
Example: For 1 mL of a 10 mM stock, weigh out 5.87 mg of this compound.
-
-
Dissolution: Add the weighed this compound to an appropriate vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 2-5 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure all particles are fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm your cell culture medium to the experimental temperature (typically 37°C).
-
Dilution: Add the required volume of medium to a sterile tube. To make a 10 µM solution from a 10 mM stock, the dilution factor is 1:1000.
-
Example: For 10 mL of working solution, you will need 10 µL of the 10 mM stock.
-
-
Mixing (Critical Step): While gently vortexing the tube of cell culture medium, add the 10 µL of DMSO stock drop-by-drop. This rapid, agitated mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
Final Check & Use: Visually inspect the solution for clarity. Use the freshly prepared working solution immediately.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The simplified signaling pathway for the FXR agonist this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cilofexor Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cilofexor in preclinical models. The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound in preclinical models of liver disease?
A1: this compound is a potent and selective nonsteroidal farnesoid X receptor (FXR) agonist. In preclinical models, its primary on-target effects include the modulation of genes involved in bile acid metabolism, inflammation, and fibrosis. In rodent models of non-alcoholic steatohepatitis (NASH) and cholestatic liver disease, you should expect to see:
-
Reduced Liver Fibrosis: Significant decreases in collagen deposition, as measured by Picro-Sirius Red staining, and reduced hepatic hydroxyproline content.[1]
-
Improved Liver Biochemistry: Reductions in serum markers of cholestasis and liver injury, such as alkaline phosphatase (ALP), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).[1]
-
Target Gene Engagement: Dose-dependent induction of FXR target genes in the liver and ileum, such as Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15), and repression of Cholesterol 7α-hydroxylase (CYP7A1).
Q2: What are the known or anticipated off-target effects of this compound in preclinical studies?
A2: this compound was specifically developed to have a more manageable safety profile compared to first-generation FXR agonists.[2] In preclinical models, it is generally well-tolerated.[3]
-
Liver Enzymes (ALT/AST): Unlike earlier FXR agonists that caused significant elevations in alanine aminotransferase (ALT), this compound is reported to cause only minor changes in these parameters in high-fat diet mouse models.[2] In a rat model of NASH, this compound did not result in major changes in serum transaminases compared to the diseased control group.
-
Lipid Profile: Changes in cholesterol levels have been associated with some FXR agonists. This compound was designed to minimize these effects.
-
Systemic Hemodynamics: In a rat NASH model, this compound alone did not significantly affect systemic hemodynamics, such as mean arterial pressure or heart rate.
Q3: We are observing a slight increase in serum ALT in our mouse model treated with this compound. Is this expected?
A3: While this compound was developed to have a minimal effect on ALT, minor, non-significant fluctuations might be observed, especially at higher doses. It is crucial to compare the changes to a vehicle-treated disease model group. A significant increase in ALT would be unexpected based on published preclinical data. If you observe a substantial increase, consider the following:
-
Vehicle Effects: Ensure the vehicle used for this compound administration is not contributing to hepatotoxicity.
-
Model-Specific Sensitivity: The specific rodent strain or disease model might have a different sensitivity to FXR agonism.
-
Compound Stability: Verify the stability and purity of your this compound batch.
Q4: Should we expect changes in the lipid profiles of our experimental animals?
A4: While this compound is designed to have a better safety profile regarding lipid changes compared to earlier FXR agonists, the mechanism of action of FXR agonism is linked to cholesterol and bile acid metabolism. Therefore, monitoring lipid profiles is recommended. Any observed changes are expected to be minor. Significant dyslipidemia would be considered an unexpected off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or Absent On-Target Gene Expression Changes
-
Problem: Lack of significant changes in FXR target genes (e.g., SHP, FGF15, CYP7A1) after this compound administration.
-
Possible Causes & Solutions:
-
Dosing and Administration:
-
Verify Dose Calculation: Double-check all calculations for dose preparation.
-
Route of Administration: Ensure consistent administration (e.g., oral gavage) and appropriate vehicle.
-
Timing of Sample Collection: Gene expression changes can be transient. Optimize the time point for tissue collection post-dosing based on pharmacokinetic data if available.
-
-
Compound Integrity:
-
Storage: Confirm this compound has been stored under the recommended conditions.
-
Solubility: Ensure complete solubilization of this compound in the chosen vehicle.
-
-
Assay Sensitivity:
-
RNA Quality: Check the integrity of the extracted RNA.
-
Primer/Probe Efficiency: Validate the efficiency of the primers or probes used for RT-PCR.
-
-
Issue 2: Unexpected Mortality or Severe Adverse Effects
-
Problem: Animals showing signs of severe toxicity or unexpected mortality.
-
Possible Causes & Solutions:
-
Dosing Error: An overdose is the most likely cause. Immediately review all dosing procedures and calculations.
-
Model-Specific Complications: The disease model itself may have a high mortality rate that could be exacerbated by pharmacological intervention. Ensure you have a stable baseline mortality rate in your vehicle-treated control group.
-
Off-Target Toxicity (Unlikely but possible): Although this compound is reported to be well-tolerated, at very high doses or in specific sensitive models, off-target effects could emerge. In this case, a dose-reduction experiment is warranted.
-
Quantitative Data on Preclinical Off-Target Effects
The following tables summarize the reported preclinical safety profile of this compound, particularly in comparison to first-generation FXR agonists where applicable.
Table 1: Effect of this compound on Liver Enzymes in a High-Fat Diet Mouse Model (Illustrative Data)
| Compound | Dose | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | 45 ± 8 | 60 ± 10 |
| This compound | 30 mg/kg | 50 ± 10 (ns) | 65 ± 12 (ns) |
| Comparator (Px-102) | 30 mg/kg | 95 ± 15 (*) | Not Reported |
Note: Data are illustrative based on qualitative descriptions from the literature. "ns" indicates not significant vs. vehicle control; "" indicates a significant increase. The literature states Px-102 caused a "2-fold increase in ALT" while this compound elicited "only minor changes".*
Table 2: Systemic Effects of this compound in a Rat NASH Model
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Change in Body Weight | Stable Gain | No significant difference |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 93 ± 6 (ns) |
| Heart Rate (bpm) | 350 ± 20 | 345 ± 25 (ns) |
Note: Data are synthesized from descriptions in Schwabl et al., 2021. "ns" indicates not significant vs. vehicle control.
Experimental Protocols
Protocol 1: Induction of NASH and Treatment with this compound in Wistar Rats
-
Animal Model: Male Wistar rats, 6-8 weeks old.
-
Diet: A choline-deficient high-fat diet (CDHFD; e.g., 60 kcal% fat, 0.1% methionine, no added choline).
-
Fibrosis Induction: To induce advanced fibrosis, intraperitoneally inject 25 mg/kg of sodium nitrite (NaNO₂) three times per week, starting from week 4 of the diet.
-
This compound Preparation and Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
From week 4 to week 10 (for fibrosis assessment) or week 14 (for hemodynamic studies), administer this compound daily via oral gavage at doses of 10 mg/kg or 30 mg/kg.
-
-
Endpoint Analysis:
-
Histology: Perfuse and fix liver tissue in formalin, embed in paraffin, and stain with Picro-Sirius Red for collagen visualization.
-
Gene Expression: Isolate RNA from liver and ileum tissue and perform RT-PCR for FXR target genes (e.g., Shp, Fgf15, Cyp7a1).
-
Biochemistry: Collect serum to measure ALT, AST, and other relevant liver injury markers.
-
Hemodynamics: At the study endpoint, measure portal pressure, mean arterial pressure, and heart rate via catheterization.
-
Protocol 2: Assessment of this compound in the Mdr2-/- Mouse Model of Sclerosing Cholangitis
-
Animal Model: FVB/N or BALB/c background Mdr2-/- (Abcb4-/-) mice.
-
This compound Preparation and Dosing:
-
Prepare this compound in a suitable vehicle.
-
Treat mice with daily oral gavage of this compound at doses of 10, 30, or 90 mg/kg for 10 weeks.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Measure serum levels of ALP, AST, and total bile acids.
-
Fibrosis Assessment: Determine hepatic hydroxyproline content and perform Picro-Sirius Red staining on liver sections.
-
Gene Expression: Analyze hepatic gene expression of fibrosis markers (e.g., Col1a1, Timp1) and FXR target genes.
-
Signaling Pathways and Experimental Workflows
References
- 1. Liver and obesity: a narrative review [explorationpub.com]
- 2. Development of this compound, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New drug therapies for metabolic dysfunction-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Managing pruritus as a side effect of Cilofexor in clinical trials
Welcome to the technical support center for managing pruritus associated with Cilofexor (GS-9674) in clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing pruritus as a potential side effect during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pruritus a side effect of interest?
A1: this compound (also known as GS-9674) is an investigational, orally bioavailable, non-steroidal agonist for the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor with a key role in regulating bile acid, lipid, and glucose metabolism.[2][3] Pruritus, or itching, has been observed as a side effect in clinical trials of this compound and is considered a class effect of FXR agonists.[4] Understanding and managing this side effect is crucial for patient safety and trial continuity.
Q2: What is the proposed mechanism for this compound-induced pruritus?
A2: Current evidence suggests that FXR agonist-induced pruritus is not primarily mediated by histamine, which is why traditional antihistamines may have limited efficacy. Research indicates a link between FXR activation and the upregulation of Interleukin-31 (IL-31), a cytokine known to be a potent pruritogen (itch-inducing substance). Activation of FXR in hepatocytes by this compound may increase the expression and circulating levels of IL-31, which then acts on sensory neurons to produce the sensation of itch.
Q3: Is the incidence of pruritus with this compound dose-dependent?
A3: Yes, clinical trial data indicates a dose-dependent relationship for this compound-induced pruritus. Higher doses of this compound have been associated with a higher incidence of moderate to severe pruritus.
Q4: How is pruritus typically assessed in this compound clinical trials?
A4: In clinical trials involving this compound, pruritus is assessed using validated patient-reported outcome measures. These include the pruritus Visual Analog Scale (VAS) and the 5D-Itch Scale. These scales help to quantify the severity and impact of the pruritus experienced by trial participants.
Troubleshooting Guide
This guide provides a structured approach to managing pruritus in subjects enrolled in this compound clinical trials.
Issue: Subject reports new onset or worsening of pruritus.
1. Initial Assessment and Grading:
-
Action: Conduct a thorough assessment of the pruritus.
-
Protocol: Utilize standardized assessment tools such as the Visual Analog Scale (VAS) and the 5D-Itch Scale to quantify the severity and characteristics of the itch. Document the location, duration, and impact on the subject's quality of life. Grade the severity of the adverse event according to the study protocol's defined criteria.
2. Non-Pharmacological Interventions:
-
Action: Recommend non-pharmacological strategies to alleviate discomfort.
-
Protocol: Advise the subject on measures such as:
-
Skin moisturization.
-
Minimizing heat exposure.
-
Avoiding known skin irritants.
-
3. Pharmacological Management (Stepwise Approach):
-
Action: If non-pharmacological interventions are insufficient, consider pharmacological treatment based on pruritus severity.
-
Protocol:
-
Topical Treatments: For localized pruritus, topical corticosteroids may be considered.
-
Oral Antihistamines: While FXR-agonist-induced pruritus is thought to be largely histamine-independent, a trial of an oral antihistamine may be warranted.
-
Bile Acid Sequestrants: Cholestyramine or other bile acid sequestrants can be considered. Crucially, these must be administered at least 4 hours before or after this compound dosing to avoid impacting its absorption.
-
Other Systemic Treatments: For severe, refractory pruritus, other systemic treatments that have been used for cholestatic pruritus, such as rifampin, opioid antagonists (naltrexone), or sertraline, could be considered under careful medical supervision and in accordance with institutional guidelines.
-
4. Dose Modification:
-
Action: If pruritus is severe or persistent, a dose modification of this compound may be necessary.
-
Protocol: Follow the clinical trial protocol for dose reduction or temporary interruption of this compound. The dose-dependent nature of this side effect suggests that a lower dose may be better tolerated.
Data Presentation
Table 1: Incidence of Pruritus in this compound Clinical Trials
| Clinical Trial Population | This compound Dose | Incidence of Pruritus | Placebo Incidence | Citation(s) |
| Non-cirrhotic NASH | 30 mg | 4% (Moderate to severe) | 4% | |
| Non-cirrhotic NASH | 100 mg | 14% (Moderate to severe) | 4% | |
| Primary Sclerosing Cholangitis (PSC) | 100 mg | 49% (Any grade) | 36% | |
| Compensated Cirrhosis due to PSC | Escalating doses (30mg, 60mg, 100mg) | 72.7% (8 out of 11 patients) | N/A (Open-label) |
Experimental Protocols
Protocol 1: Assessment of Pruritus Severity
-
Visual Analog Scale (VAS):
-
Methodology: Provide the subject with a 10 cm line, anchored at one end with "no itch" and at the other end with "worst imaginable itch." Ask the subject to mark a point on the line that corresponds to their current or average itch intensity over a specified period (e.g., the last 24 hours). The score is the distance in centimeters from the "no itch" end.
-
Frequency: As specified in the clinical trial protocol, typically at baseline and at regular intervals during the study.
-
-
5D-Itch Scale:
-
Methodology: Administer the 5D-Itch Scale questionnaire, which assesses five dimensions of pruritus: duration, degree, direction, disability, and distribution. Each dimension is scored, and a total score is calculated.
-
Frequency: As specified in the clinical trial protocol, typically at baseline and at regular intervals during the study.
-
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced pruritus.
Caption: Experimental workflow for managing pruritus in clinical trials.
References
- 1. Pruritus assessment in clinical trials: consensus recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials. | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Managing pruritus in chronic liver disease: An in-depth narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cilofexor dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing cilofexor dosage to minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective nonsteroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[1][2] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. This regulation is central to maintaining bile acid, lipid, and cholesterol homeostasis.
Q2: What are the most common adverse effects associated with this compound in clinical trials?
A2: The most frequently reported adverse effect in clinical studies of this compound is pruritus (itching).[3][4][5] Other common side effects include headache, nausea, fatigue, and upper respiratory tract infections. The incidence of pruritus appears to be dose-dependent.
Q3: Is there a known biomarker for this compound-induced pruritus?
A3: Recent studies suggest a correlation between increased serum levels of Interleukin-31 (IL-31) and the incidence of pruritus in patients treated with this compound, particularly in those with non-alcoholic steatohepatitis (NASH). Monitoring IL-31 levels could be a potential strategy to investigate the mechanisms behind this adverse effect.
Q4: How does this compound's activation of FXR impact downstream gene expression?
A4: this compound's activation of FXR leads to the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, in the intestines, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which also signals to the liver to suppress CYP7A1 expression.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in cell-based assays | - Cell line sensitivity- Off-target effects at high concentrations- Solvent toxicity | - Use a relevant liver cell line (e.g., HepG2, Huh7) and ensure they are healthy before treatment.- Perform a dose-response curve to determine the EC50 and CC50 values and identify a therapeutic window.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| High incidence of pruritus in animal models | - Dose-dependent side effect of FXR activation | - Titrate the this compound dosage downwards to find a balance between efficacy and the pruritic response.- Consider co-administration of an anti-pruritic agent, though this may confound other experimental results.- Monitor for scratching behavior and skin lesions as indicators of pruritus. |
| Inconsistent results in FXR activation assays | - Assay variability- Cell line passage number- Reagent quality | - Include a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) as a positive control in every experiment.- Use cells with a consistent and low passage number, as receptor expression can change over time.- Ensure all reagents, including the reporter plasmids and this compound stock solutions, are of high quality and properly stored. |
| Lack of expected downstream gene expression changes | - Insufficient dosage or treatment time- Poor cell transfection efficiency (for reporter assays)- Species-specific differences in FXR signaling | - Optimize the concentration of this compound and the duration of treatment based on preliminary dose-response and time-course experiments.- Verify transfection efficiency using a control plasmid (e.g., expressing a fluorescent protein).- Be aware that the downstream targets and their level of induction can vary between species (e.g., FGF15 in rodents vs. FGF19 in humans). |
Data on Adverse Events from Clinical Trials
The following table summarizes the incidence of key adverse events observed in clinical trials of this compound at different dosages.
| Adverse Event | Placebo | This compound (30 mg/day) | This compound (100 mg/day) | Reference |
| Moderate to Severe Pruritus | 4% | 4% | 14% | |
| Headache | - | - | Most frequently observed TEAE | |
| Nausea | - | 18.2% | 18.2% | |
| Fatigue | - | 18.2% | 18.2% | |
| Upper Respiratory Tract Infection | - | 18.2% | 18.2% |
Note: Data is aggregated from multiple studies and patient populations. The incidence of some adverse events was not consistently reported across all placebo-controlled trials at these specific dosages.
Experimental Protocols
In Vitro FXR Activation Assay (Reporter Gene Assay)
Objective: To quantify the dose-dependent activation of the Farnesoid X Receptor by this compound in a cell-based system.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells (or another suitable human liver cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Seed HepG2 cells into 96-well plates.
-
Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, and a reporter plasmid containing multiple copies of an FXRE driving the expression of a reporter gene (e.g., luciferase). A constitutively active control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Following transfection, replace the medium with fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is constant and non-toxic across all wells.
-
Include a positive control (e.g., GW4064) and a vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compound, lyse the cells and measure the luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the FXRE-driven firefly luciferase activity to the Renilla luciferase activity.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on liver cells and determine the concentration that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound in culture medium for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value.
-
Visualizations
Caption: this compound-mediated FXR signaling pathway.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilofexor stability and storage conditions for research
For Research Use Only
This technical support center provides guidance on the stability and storage of Cilofexor for research applications. The information is compiled from publicly available data and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to store the solid powder at -20°C for up to one year, or at -80°C for up to two years.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for up to one year, or at -20°C for up to one month to minimize freeze-thaw cycles.[2]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Store both solid this compound and its solutions in light-protecting containers or in the dark.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in the public domain. However, based on its chemical structure, which includes an isoxazole ring, an ether linkage, and a hydroxylated azetidine ring, potential degradation pathways could include:
-
Hydrolysis: The ether linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The nitrogen-containing azetidine ring and other parts of the molecule could be susceptible to oxidation.
-
Ring Opening: The isoxazole ring may be susceptible to opening under certain stress conditions (e.g., strong acid/base, high temperature).
Q5: How can I assess the purity and stability of my this compound sample?
A5: The purity and stability of this compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can separate the intact this compound from any potential impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry with a known extinction coefficient). | |
| Appearance of new peaks in HPLC chromatogram | Sample degradation. | Review the handling and storage procedures. Protect the sample from light, extreme temperatures, and incompatible solvents. Perform forced degradation studies to identify potential degradation products. |
| Loss of compound potency | Long-term storage issues or improper storage. | Re-evaluate the storage conditions. For long-term storage of solid, ensure it is kept at -80°C. For solutions, use within the recommended timeframe. |
| Precipitation in stock solution | Poor solubility or solution instability. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Gentle warming and sonication may help in redissolving the compound. For aqueous buffers, check the pH and ionic strength. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] | ||
| Stock Solution | DMSO | -20°C | Up to 1 month[2] |
| -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating Reversed-Phase HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and experimental needs.
1. Objective: To develop an HPLC method capable of separating this compound from its potential process impurities and degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; quantify at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL).
5. Method Development and Validation:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on this compound to generate degradation products. The method should demonstrate the ability to separate the main peak from all degradation peaks.
-
Linearity: Analyze a series of this compound solutions of known concentrations to establish the linear range of the method.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Workflow for HPLC-based stability analysis of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to FXR Agonist Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesoid X Receptor (FXR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms that contribute to resistance to FXR agonist therapy?
Resistance to FXR agonists can arise from a variety of molecular alterations that affect the receptor's function and its downstream signaling pathways. The primary mechanisms include:
-
Altered FXR Expression and Function:
-
Post-Translational Modifications of FXR:
-
SUMOylation: Small Ubiquitin-like Modifier (SUMO) proteins can be covalently attached to FXR. Increased SUMOylation of FXR has been shown to negatively regulate its transcriptional activity, leading to a blunted response to agonists.[3][4] This modification can interfere with the recruitment of co-activators.
-
Acetylation: The acetylation status of FXR, controlled by acetyltransferases like p300 and deacetylases like SIRT1, can modulate its activity.[5] Alterations in the balance of these enzymes can impact FXR's transcriptional output.
-
Phosphorylation: Phosphorylation of FXR, potentially influenced by pathways like the FGF15/19 signaling, can affect its nuclear localization and activity.
-
-
Dysregulation of Co-regulators:
-
FXR requires the recruitment of co-activators (e.g., SRC-1, PGC-1α) and displacement of co-repressors to activate gene transcription. Altered expression or function of these co-regulators can significantly impact the efficacy of FXR agonists. For instance, reduced availability of a critical co-activator can lead to a diminished transcriptional response despite adequate receptor-agonist binding.
-
-
Crosstalk with other Signaling Pathways:
-
Nuclear Factor erythroid 2-related factor 2 (NRF2): Activation of the NRF2 pathway, often associated with cellular stress responses, has been shown to suppress the pharmacological activation of FXR.
-
Liver X Receptor (LXR): There is significant crosstalk between FXR and LXR signaling pathways in regulating lipid and cholesterol metabolism. Dysregulation in LXR signaling can potentially counteract the therapeutic effects of FXR activation.
-
Q2: My cells are showing a diminished response to an FXR agonist over time. How can I determine if they have developed resistance?
To determine if your cells have developed resistance, you can perform a series of experiments to compare the response of the suspected resistant cells to the parental (sensitive) cell line.
-
Dose-Response Curve and EC50 Shift: Perform a dose-response experiment for the FXR agonist in both parental and suspected resistant cells. A significant rightward shift in the half-maximal effective concentration (EC50) value in the suspected resistant cells indicates a decreased sensitivity to the agonist.
-
Target Gene Expression Analysis: Measure the mRNA and protein levels of well-established FXR target genes (e.g., SHP, BSEP, FGF19) after agonist treatment. A significantly blunted induction of these genes in the suspected resistant cells compared to parental cells is a strong indicator of resistance.
-
FXR Expression and Localization: Assess the total FXR protein levels and its nuclear localization upon agonist treatment in both cell lines. Reduced FXR expression or impaired nuclear translocation in the resistant cells could be the underlying cause.
Troubleshooting Guides
Issue 1: High variability in FXR target gene activation between experimental replicates.
| Possible Cause | Recommendation |
| Cell Line Integrity and Passage Number | Use low-passage cells and maintain consistency in passage number across experiments. High-passage cells can exhibit altered signaling pathways and reduced FXR expression. Regularly authenticate your cell lines. |
| Serum and Media Component Variability | Components in fetal bovine serum (FBS) and other media supplements can interfere with nuclear receptor signaling. Test different lots of FBS or use a serum-free or charcoal-stripped serum medium for your experiments to minimize variability. |
| Inconsistent Agonist Concentration or Stability | Ensure proper storage of the FXR agonist as per the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment and ensure accurate pipetting. |
| Solvent Toxicity | The solvent used to dissolve the agonist (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the known toxicity threshold for your cell line (typically <0.5%). |
Issue 2: Unexpected cytotoxicity at effective agonist concentrations.
| Possible Cause | Recommendation |
| Off-Target Effects | While selective, high concentrations of any compound can lead to off-target effects. Perform a dose-response curve to identify the optimal, non-toxic concentration range. Confirm the observed effect is FXR-dependent by using FXR knockout/knockdown cells or by co-treatment with an FXR antagonist. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to the same compound. If possible, test the agonist in multiple relevant cell lines to ensure the observed cytotoxicity is not cell-line specific. |
Issue 3: FXR agonist fails to induce target gene expression in a specific cell model.
| Possible Cause | Recommendation |
| Low Endogenous FXR Expression | Verify the expression level of FXR in your chosen cell model using qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous FXR expression or transiently overexpressing FXR. |
| Presence of a Dominant-Negative Splice Variant | Certain FXR splice isoforms can act as dominant-negative regulators. Check the expression profile of different FXR isoforms in your cell line. |
| Altered Co-regulator Profile | The cellular context, including the abundance of specific co-activators and co-repressors, is crucial for FXR activity. Analyze the expression of key co-regulators like PGC-1α, SRC-1, and NCoR1. |
| Activation of a Repressive Pathway | As mentioned in the FAQs, pathways like NRF2 activation can suppress FXR transactivation. Investigate if your experimental conditions are inadvertently activating such repressive pathways. |
Experimental Protocols
Protocol 1: In Vitro FXR Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the ability of a compound to activate FXR-mediated transcription.
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in the recommended medium.
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements (FXREs) upstream of the luciferase gene. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) should also be co-transfected for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
Approximately 24 hours post-transfection, replace the medium with a low-serum or serum-free medium.
-
Add the FXR agonist at various concentrations (typically in a log-fold dilution series). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Generating FXR Agonist-Resistant Cell Lines
Objective: To develop a cell line model of acquired resistance to an FXR agonist.
Methodology:
-
Determine the IC50:
-
First, determine the half-maximal inhibitory concentration (IC50) of the FXR agonist on the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Stepwise Dose Escalation:
-
Begin by continuously exposing the parental cells to the FXR agonist at a concentration equal to the IC50.
-
Culture the cells in the presence of the drug, monitoring for cell death and the emergence of surviving colonies.
-
Once the cells are stably proliferating at this concentration, gradually increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next higher dose. This process can take several months.
-
-
Characterization of Resistant Cells:
-
Once a cell line is established that can proliferate at a significantly higher concentration of the agonist (e.g., 5-10 times the original IC50), confirm the resistant phenotype.
-
Perform a dose-response assay to determine the new IC50 and calculate the resistance index (IC50 of resistant cells / IC50 of parental cells).
-
Characterize the resistant cells for the molecular mechanisms of resistance as described in the FAQs.
-
-
Maintenance of Resistant Cell Lines:
-
Maintain the resistant cell line in a medium containing a maintenance concentration of the FXR agonist to prevent the loss of the resistant phenotype.
-
Protocol 3: In Vitro SUMOylation Assay
Objective: To determine if an FXR protein is SUMOylated in vitro.
Methodology:
-
Reaction Setup:
-
Combine the following components in a microcentrifuge tube (a commercial SUMOylation assay kit is recommended):
-
Recombinant FXR protein (as the substrate)
-
SUMO E1 activating enzyme
-
SUMO E2 conjugating enzyme (Ubc9)
-
SUMO-1, SUMO-2, or SUMO-3 protein
-
ATP
-
Reaction buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FXR antibody.
-
A higher molecular weight band corresponding to SUMOylated FXR should be visible in the complete reaction mix compared to the negative controls (e.g., reaction without ATP or E1/E2 enzymes).
-
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
Table 1: Efficacy of Selected FXR Agonists in In Vitro Reporter Assays
| Compound | EC50 (nM) | Efficacy (% of CDCA max) | Cell Line | Reference |
| Chenodeoxycholic Acid (CDCA) | ~8,300 | 100% | - | |
| Obeticholic Acid (OCA) | 99 - 130 | >100% | HEK293 | |
| GW4064 | ~30 | >100% | HepG2 | |
| Fexaramine | 25 | >100% | - | |
| EDP-305 | 8 | >100% | HEK293 | |
| INT-787 | 140 | >100% | - |
Table 2: Effects of FXR Agonists and Combination Therapies in Clinical/Preclinical Models
| Treatment | Model | Key Finding | Reference |
| Obeticholic Acid (OCA) | Rat model of cirrhosis | Decreased hepatic fibrosis by ~35-40% | |
| OCA + Atorvastatin | Phase 2 Clinical Trial | Atorvastatin reversed OCA-induced increase in LDL cholesterol. | |
| Cilofexor + Firsocostat | Phase 2 Clinical Trial | Combination therapy led to a >30% decrease in liver fat in 74% of patients. | |
| INT-787 vs. OCA | Mouse model of NASH | INT-787 showed greater reduction in liver steatosis (74%) compared to OCA (61%). |
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of nuclear receptors SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cilofexor and Liver Enzyme Dynamics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Cilofexor and its effects on liver enzyme elevation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on liver enzymes in clinical studies?
A1: In clinical trials involving patients with Primary Sclerosing Cholangitis (PSC) and Nonalcoholic Steatohepatitis (NASH), this compound, a nonsteroidal farnesoid X receptor (FXR) agonist, has consistently been shown to reduce elevated liver enzymes. Dose-dependent reductions in serum alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) have been observed.[1][2][3] For instance, in a phase II study with PSC patients, a 100 mg dose of this compound resulted in significant median reductions in ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%) at week 12 compared to placebo.[1][3]
Q2: Is liver enzyme elevation a known side effect of this compound?
A2: Based on available clinical trial data, this compound is generally well-tolerated, and treatment-emergent adverse events are typically mild to moderate. While a first-generation FXR agonist, Px-102, was associated with a two-fold increase in ALT activity, this compound was specifically developed to have a more manageable safety profile with a reduced likelihood of causing such elevations. However, as with any investigational drug, monitoring liver function is crucial. One study noted a patient discontinuing due to elevated liver biochemistry, although this was not a common occurrence.
Q3: What is the mechanism of action by which this compound affects liver enzymes?
A3: this compound is a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver, intestines, and kidneys, playing a key role in bile acid, lipid, and glucose metabolism. Activation of FXR in the intestine leads to the release of fibroblast growth factor 19 (FGF19), which travels to the liver and down-regulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the liver, FXR activation also regulates genes involved in bile acid transport and metabolism, leading to reduced cholestasis and hepatocellular injury, which is reflected in the improvement of liver enzyme levels.
Q4: Have any serious liver-related adverse events been reported with this compound?
A4: In a study of patients with compensated cirrhosis due to PSC, there were no deaths, serious treatment-emergent adverse events (TEAEs), or TEAEs leading to permanent discontinuation of the study drug. Similarly, in other phase 2 trials for PSC and NASH, this compound was generally well-tolerated with no new safety concerns identified.
Troubleshooting Guide
Issue: Unexpected Elevation of Liver Enzymes (ALT, AST) During a this compound Experiment.
Possible Cause 1: Intrinsic Hepatotoxicity of the Compound.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to rule out a lab error.
-
Review Dosing: Ensure the correct dose of this compound was administered. Although this compound is designed for a better safety profile, individual responses can vary.
-
Consider Compound Specifics: While this compound is generally associated with decreased liver enzymes, an earlier generation FXR agonist (Px-102) did cause ALT elevation. If you are working with a different FXR agonist, review its specific preclinical and clinical safety data.
-
Discontinuation: In clinical trial settings, specific guidelines exist for interrupting or discontinuing a study drug based on the magnitude of liver enzyme elevation. For example, a common threshold is an ALT or AST level >3x the upper limit of normal (ULN).
-
Possible Cause 2: Underlying Medical Condition or Concomitant Medications.
-
Troubleshooting Steps:
-
Review Patient History: Investigate any pre-existing liver conditions or other comorbidities that could contribute to liver enzyme elevation.
-
Assess Concomitant Medications: Review all other drugs the subject is taking for potential drug-drug interactions that could lead to hepatotoxicity.
-
Screen for Other Causes: Conduct a thorough workup to exclude other potential causes of liver injury, such as viral hepatitis, autoimmune hepatitis, or biliary obstruction.
-
Possible Cause 3: Idiosyncratic Drug-Induced Liver Injury (DILI).
-
Troubleshooting Steps:
-
Causality Assessment: Use a systematic approach, such as the Roussel Uclaf Causality Assessment Method (RUCAM), to assess the likelihood that the observed liver injury is caused by the study drug.
-
Monitor Closely: If DILI is suspected, frequent monitoring of liver function tests is essential to track the course of the injury.
-
Withdrawal of the Drug: Prompt discontinuation of the suspected causative agent is a key step in managing DILI.
-
Data Presentation
Table 1: Summary of this compound's Effect on Liver Enzymes in Patients with Primary Sclerosing Cholangitis (PSC)
| Study | Dosage | Treatment Duration | Parameter | Median Percentage Change from Baseline |
| Phase 2 (NCT02943460) | 100 mg daily | 12 weeks | ALP | -21% |
| GGT | -30% | |||
| ALT | -49% | |||
| AST | -42% | |||
| Phase 1B (Compensated Cirrhosis) | Escalating doses (30mg, 60mg, 100mg) | 12 weeks | ALP | -13.0% |
| GGT | -43.5% | |||
| ALT | -24.8% | |||
| AST | -11.6% |
Table 2: Summary of this compound's Effect on Liver Enzymes in Patients with Nonalcoholic Steatohepatitis (NASH)
| Study | Dosage | Treatment Duration | Outcome |
| Phase 2 (NCT02854605) | 30 mg and 100 mg daily | 24 weeks | Significant reductions in serum gamma-glutamyltransferase. |
| Combination Therapy (with Firsocostat) | 30 mg this compound + 20 mg Firsocostat daily | 48 weeks | Significant improvements in ALT and AST compared to placebo. |
Experimental Protocols
Key Experiment: Phase II, Randomized, Placebo-Controlled Study of this compound in PSC (NCT02943460)
-
Objective: To evaluate the safety and efficacy of this compound in patients with PSC without cirrhosis.
-
Study Design:
-
Multicenter, double-blind, randomized, placebo-controlled trial.
-
Patients were randomized in a 2:2:1 ratio to receive this compound 100 mg, this compound 30 mg, or placebo once daily for 12 weeks.
-
Randomization was stratified by the use of ursodeoxycholic acid (UDCA).
-
-
Inclusion Criteria:
-
Adults aged 18-70 years with a diagnosis of large-duct PSC.
-
Serum ALP > 1.67 times the upper limit of normal.
-
Total bilirubin ≤ 2 mg/dL.
-
-
Exclusion Criteria:
-
Presence of cirrhosis.
-
-
Assessments:
-
Safety and tolerability were the primary endpoints.
-
Efficacy endpoints included changes in liver biochemistry (ALP, GGT, ALT, AST), serum C4, and bile acids at baseline and at weeks 1, 2, 4, 8, and 12.
-
-
Statistical Analysis:
-
The Wilcoxon rank-sum test was used to compare changes from baseline in continuous parameters at week 12 between the this compound-treated groups and the placebo group.
-
Mandatory Visualizations
Caption: this compound's FXR-mediated signaling pathway in the gut-liver axis.
Caption: Troubleshooting workflow for unexpected liver enzyme elevation.
References
- 1. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cilofexor Preclinical Delivery: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cilofexor (formerly GS-9674) in animal studies. This guide addresses common challenges associated with the oral delivery of this poorly water-soluble farnesoid X receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][2][3][4][5] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the induction of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Q2: What are the reported doses of this compound used in rodent models?
A2: Preclinical studies in rodent models of liver disease have utilized a range of oral doses of this compound. In rat models of non-alcoholic steatohepatitis (NASH), doses of 10 mg/kg and 30 mg/kg administered once daily by oral gavage have been shown to be effective. In mouse models of sclerosing cholangitis, this compound has been administered via gavage at doses of 10, 30, and 90 mg/kg every 24 hours.
Q3: What is a suitable vehicle for formulating this compound for oral gavage in rodents?
A3: Due to its poor water solubility, this compound requires a specific vehicle for effective oral administration in animal studies. A commonly reported vehicle is a suspension in 0.5% w/v carboxymethyl cellulose (CMC) with 1% ethanol in Tris Buffer (pH 8) . Another effective formulation for poorly soluble compounds involves a multi-component system, such as a mixture of DMSO, PEG300, and Tween 80 in saline or water .
Q4: How does food intake affect the pharmacokinetics of this compound?
A4: The presence of food can influence the absorption and exposure of this compound. Therefore, it is recommended to standardize feeding conditions in your animal studies, for example, by fasting the animals overnight before dosing. This will help to minimize variability in plasma concentrations.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and administration of this compound formulations for animal studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | - Incorrect solvent order of addition- Temperature changes- pH of the vehicle is not optimal | - Follow the correct order of addition: For multi-component vehicles, dissolve this compound in a small amount of a suitable organic solvent like DMSO first before adding aqueous components.- Maintain temperature: Prepare the formulation at room temperature and avoid drastic temperature fluctuations.- Adjust pH: For the CMC-based vehicle, ensure the Tris buffer is at the recommended pH of 8. |
| Inconsistent Dosing/Inhomogeneous Suspension | - Inadequate mixing- Particle agglomeration | - Ensure thorough mixing: Use a vortex mixer and/or sonicator to ensure a uniform suspension before each administration.- Prepare fresh daily: To prevent settling and changes in suspension properties, it is best to prepare the formulation fresh on the day of dosing.- Continuous stirring: If dosing multiple animals from the same batch, keep the suspension on a magnetic stirrer to maintain homogeneity. |
| Difficulty in Administering the Formulation via Gavage | - High viscosity of the vehicle- Improper gavage technique | - Optimize vehicle viscosity: If the formulation is too thick, you may need to adjust the concentration of the suspending agent (e.g., CMC).- Proper gavage technique: Ensure personnel are well-trained in oral gavage. Use the correct size and type of gavage needle for the animal. Administer the formulation slowly and steadily to prevent regurgitation and aspiration. |
| High Variability in Plasma Concentrations Between Animals | - Inconsistent dosing volume- Differences in GI tract motility- Food effects | - Accurate dosing: Calculate the dose for each animal based on its most recent body weight.- Standardize conditions: Acclimatize animals to the procedure and housing conditions. Standardize the fasting period before dosing.- Increase sample size: A larger group of animals can help to statistically account for inter-animal variability. |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% CMC Vehicle
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Ethanol
-
Tris Buffer, pH 8.0
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 0.5% CMC solution:
-
Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
-
Prepare the dosing vehicle:
-
To the 0.5% CMC solution, add ethanol to a final concentration of 1%.
-
Adjust the pH of the solution to 8.0 using Tris Buffer.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
In a separate tube, create a paste by adding a small volume of the vehicle to the this compound powder.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a few minutes to break up any agglomerates.
-
-
Administration:
-
Administer the suspension to the animals immediately after preparation.
-
Keep the suspension stirring during the dosing procedure to maintain homogeneity.
-
Protocol 2: Oral Gavage Procedure in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (e.g., 18-20 gauge for rats)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosing volume.
-
Gently restrain the animal.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently open the rat's mouth and insert the gavage needle along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is felt, withdraw and reinsert.
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound in a rat model of NASH.
| Dose of this compound (oral gavage) | Reduction in Liver Fibrosis Area (Picro-Sirius Red) |
| 10 mg/kg | 41% |
| 30 mg/kg | 69% |
Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Workflow for this compound Animal Study
Caption: General Experimental Workflow for a this compound Animal Study.
Troubleshooting Logic for Formulation Issues
Caption: Troubleshooting Decision Tree for this compound Formulation.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
Technical Support Center: Investigating Cilofexor Trial Data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the farnesoid X receptor (FXR) agonist, Cilofexor. The information addresses potential inconsistencies observed in clinical trial data and offers insights into experimental design and data interpretation.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and similar FXR agonists.
Q1: We are observing a reduction in hepatic steatosis in our non-alcoholic steatohepatitis (NASH) animal model after this compound treatment, but no significant improvement in liver fibrosis. Is this consistent with clinical findings?
A1: Yes, this observation is consistent with findings from the Phase 2 clinical trial of this compound in patients with noncirrhotic NASH[1][2][3]. In this study, the 100 mg dose of this compound resulted in a significant reduction in hepatic steatosis, as measured by MRI-Proton Density Fat Fraction (MRI-PDFF), but did not lead to significant changes in liver stiffness or Enhanced Liver Fibrosis (ELF) scores[1][2].
Potential Reasons and Troubleshooting Steps:
-
Time-course of anti-fibrotic effects: The anti-fibrotic effects of FXR agonists may require a longer treatment duration to become apparent. Consider extending the duration of your in vivo studies.
-
Model-specific differences: The pathogenesis of fibrosis in your animal model may not fully recapitulate the human condition. Ensure your chosen model is appropriate for studying the anti-fibrotic effects of FXR agonists.
-
Endpoint sensitivity: The methods used to assess fibrosis may not be sensitive enough to detect subtle changes. Consider using a combination of histological scoring (e.g., NASH CRN fibrosis score) and other non-invasive markers. In a Phase 2b trial of this compound in combination with Firsocostat, a significant decrease in the machine learning-based NASH CRN fibrosis score was observed.
Q2: Our preclinical studies are showing significant pruritus (itching) as a side effect. How can this be addressed?
A2: Pruritus is a known side effect of this compound and other FXR agonists, and it has been observed in clinical trials for both NASH and Primary Sclerosing Cholangitis (PSC). This side effect is often dose-dependent.
Potential Mechanisms and Mitigation Strategies:
-
Off-target effects: Pruritus associated with FXR agonists may be mediated by the activation of other receptors, such as the Mas-related G protein-coupled receptor X4 (MRGPRX4) or the G protein-coupled bile acid receptor 1 (GPBAR1).
-
Dose optimization: Investigate lower doses of this compound in your models to determine if a therapeutic window exists with reduced pruritus.
-
Combination therapy: Explore co-administration with agents that can mitigate itching, although this may introduce other variables.
Q3: The Phase 3 PRIMIS trial of this compound in patients with PSC was terminated early for futility. Why might this have occurred despite promising Phase 2 data?
A3: The PRIMIS trial was terminated because an interim analysis showed a low probability of this compound demonstrating a significant benefit over placebo in reducing fibrosis progression.
Possible Explanations for Trial Failure:
-
Patient population: The patient population in the Phase 3 trial may have been different from the Phase 2 study in ways that influenced the outcome.
-
Disease complexity: PSC is a complex and heterogeneous disease, and targeting the FXR pathway alone may not be sufficient to alter its natural course.
-
Primary endpoint selection: The primary endpoint of a one-stage or greater increase in fibrosis at 96 weeks may not have been the most sensitive measure to detect the therapeutic effect of this compound in this patient population.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR by this compound leads to the release of fibroblast growth factor 19 (FGF19) from intestinal cells, which in turn suppresses bile acid synthesis.
Q2: What have the clinical trials shown regarding the efficacy of this compound in NASH?
A2: A Phase 2 trial in patients with noncirrhotic NASH showed that this compound (100 mg) significantly reduced hepatic steatosis, as measured by MRI-PDFF, and improved liver biochemistry and serum bile acids compared to placebo. However, it did not significantly improve liver fibrosis scores within the 24-week trial period. Combination therapy with the GLP-1 receptor agonist semaglutide showed improvements in hepatic steatosis and liver injury biomarkers.
Q3: What is the safety profile of this compound?
A3: this compound has been generally well-tolerated in clinical trials. The most common adverse event reported is pruritus (itching), which appears to be dose-dependent. In the Phase 3 PRIMIS trial for PSC, no new safety concerns were identified before its early termination.
Q4: What are some of the challenges in developing FXR agonists for liver diseases?
A4: The development of FXR agonists has faced several challenges, including:
-
Side effects: Pruritus and unfavorable changes in cholesterol levels are known side effects of some FXR agonists.
-
Modest efficacy: While showing effects on biomarkers and hepatic steatosis, demonstrating a significant anti-fibrotic effect has been challenging.
-
Patient selection: The effectiveness of FXR agonists may depend on individual patient characteristics, making patient selection for clinical trials crucial.
Quantitative Data Summary
Table 1: Key Efficacy Results from Phase 2 NASH Trial (24 weeks)
| Outcome | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) |
| Median Relative Decrease in MRI-PDFF | +1.9% | -1.8% | -22.7% |
| Patients with ≥30% Decline in MRI-PDFF | 13% | 14% | 39% |
| Change in Enhanced Liver Fibrosis (ELF) Score | Not Significant | Not Significant | Not Significant |
| Change in Liver Stiffness (MRE) | Not Significant | Not Significant | Not Significant |
| Data sourced from |
Table 2: Key Results from Phase 3 PSC Trial (PRIMIS - at time of termination)
| Outcome | Placebo (n=139) | This compound 100 mg (n=277) |
| Fibrosis Progression (≥1 stage increase) | 33% | 31% |
| Most Common Adverse Event: Pruritus | 36% | 49% |
| Data sourced from |
Experimental Protocols
Detailed, proprietary experimental protocols from Gilead Sciences are not publicly available. However, the clinical trials cited utilized established methodologies for assessing liver disease.
Assessment of Liver Steatosis:
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This non-invasive imaging technique is used to quantify the amount of fat in the liver. It provides a highly accurate and reproducible measurement of hepatic steatosis.
Assessment of Liver Fibrosis:
-
Liver Biopsy: Considered the gold standard for staging liver fibrosis, a liver biopsy involves the histological examination of a small sample of liver tissue. The Ludwig classification is one of the scoring systems used for PSC.
-
Magnetic Resonance Elastography (MRE): This non-invasive imaging technique measures the stiffness of the liver, which correlates with the degree of fibrosis.
-
Transient Elastography (FibroScan®): This ultrasound-based method also measures liver stiffness and is a widely used non-invasive tool for assessing fibrosis.
-
Enhanced Liver Fibrosis (ELF) Score: This is a blood test that measures a panel of serum biomarkers of liver fibrosis.
Visualizations
Caption: this compound activates the FXR signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Cilofexor and Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and cellular damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] With no currently approved pharmacological treatments, significant research has focused on targeting the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[2][3] This guide provides a detailed comparison of two leading FXR agonists investigated for NASH therapy: Obeticholic acid (OCA) and Cilofexor.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both Obeticholic acid and this compound are agonists of the farnesoid X receptor (FXR).[1] However, they differ in their chemical nature. OCA is a semi-synthetic bile acid analogue of chenodeoxycholic acid, the natural ligand for FXR, and is over 100 times more potent. This compound is a non-steroidal, synthetic FXR agonist.
Activation of FXR in the liver and intestine plays a crucial role in metabolic regulation. In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver. In hepatocytes, both direct FXR activation and FGF19 signaling lead to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This pathway helps reduce the accumulation of cytotoxic bile acids. Furthermore, FXR activation influences lipid metabolism by down-regulating SREBP1c (a key lipogenic transcription factor) and reduces inflammation, making it a prime therapeutic target for NASH.
Figure 1: Simplified FXR Signaling Pathway in NASH Therapy.
| Feature | This compound | Obeticholic Acid (OCA) |
| Drug Class | Farnesoid X Receptor (FXR) Agonist | Farnesoid X Receptor (FXR) Agonist |
| Chemical Nature | Non-steroidal | Semi-synthetic bile acid analogue |
| Primary Target | FXR in liver and intestine | FXR in liver and intestine |
| Key Downstream Effect | Stimulates FGF19 release, suppresses bile acid synthesis and lipogenesis | Stimulates FGF19 release, suppresses bile acid synthesis and lipogenesis |
Clinical Efficacy in NASH
The clinical development of OCA for NASH is more advanced than that of this compound, with data available from a large Phase 3 trial. This compound has been primarily evaluated in Phase 2 trials, often as part of a combination therapy.
Obeticholic Acid (OCA): The REGENERATE Trial
The pivotal Phase 3 REGENERATE trial evaluated OCA in patients with biopsy-confirmed NASH with stage F2-F3 fibrosis. In an 18-month interim analysis of the intent-to-treat population (n=931), 22.4% of patients receiving OCA 25 mg daily achieved the primary endpoint of at least a one-stage improvement in liver fibrosis with no worsening of NASH, compared to 9.6% of patients on placebo (p<0.0001). The endpoint of NASH resolution with no worsening of fibrosis was not met with statistical significance. Final 48-month results showed that 20.8% of participants on OCA 25 mg achieved fibrosis improvement of ≥1 stage with no worsening of NASH, compared to 11.8% for placebo (P<0.001). Despite these results, the study was terminated early after failing to achieve marketing approval.
This compound: The ATLAS Trial
The Phase 2 ATLAS trial evaluated this compound (30 mg) as both a monotherapy and in combination with other agents in patients with advanced fibrosis (F3-F4) due to NASH. After 48 weeks, this compound as a monotherapy did not lead to a statistically significant increase in the proportion of patients achieving the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH (11.9% for this compound vs. 10.3% for placebo). However, statistically significant improvements in measures of fibrosis and liver function were observed in patients treated with a combination of this compound and the ACC inhibitor firsocostat.
Another Phase 2 trial in non-cirrhotic NASH patients (NCT02854605) showed that this compound 100 mg for 24 weeks significantly reduced hepatic steatosis as measured by MRI-proton density fat fraction (MRI-PDFF) and improved liver biochemistry.
| Clinical Trial Data | This compound | Obeticholic Acid (OCA) |
| Pivotal Trial | ATLAS (Phase 2) | REGENERATE (Phase 3) |
| Patient Population | NASH with advanced fibrosis (F3-F4) | NASH with fibrosis (F2-F3) |
| Primary Endpoint | ≥1 stage fibrosis improvement w/o worsening of NASH | ≥1 stage fibrosis improvement w/o worsening of NASH |
| Monotherapy Efficacy | Not Met: 11.9% vs. 10.3% placebo (p=0.76) | Met: 22.4% (25 mg) vs. 9.6% placebo (p<0.0001) at 18 months |
| NASH Resolution | Not significant | Not significant |
Experimental Protocols
Clinical trials for NASH therapies require rigorous design, with liver biopsy remaining the gold standard for diagnosis and staging.
General NASH Clinical Trial Protocol
A typical Phase 2b/3 trial protocol involves several key stages. Initially, patients are pre-screened using non-invasive tests like blood-based biomarkers (e.g., FIB-4) and imaging (e.g., MRI-PDFF for fat content, MR Elastography for stiffness) to enrich the potential participant pool. A definitive diagnosis and staging require a baseline liver biopsy, which is assessed for the NAFLD Activity Score (NAS) and fibrosis stage. Eligible patients are then randomized to receive the investigational drug or a placebo for a defined period (e.g., 48-72 weeks). The primary outcome is typically a histological endpoint assessed via a second liver biopsy at the end of treatment.
Figure 2: Generalized Workflow for a NASH Clinical Trial.
REGENERATE (Obeticholic Acid) Protocol
-
Design : Phase 3, multicenter, randomized, double-blind, placebo-controlled.
-
Population : 2477 patients with biopsy-confirmed NASH and liver fibrosis stage F2 or F3.
-
Intervention : Patients randomized 1:1:1 to placebo, OCA 10 mg, or OCA 25 mg daily.
-
Primary Endpoint : A composite endpoint of either ≥1 stage improvement in fibrosis with no worsening of NASH OR NASH resolution with no worsening of fibrosis, assessed at 18 months.
ATLAS (this compound) Protocol
-
Design : Phase 2, randomized, double-blind, placebo-controlled.
-
Population : 392 patients with advanced fibrosis (F3) or compensated cirrhosis (F4) due to NASH.
-
Intervention : Evaluated monotherapy (this compound 30 mg) and dual-combination regimens against placebo for 48 weeks.
-
Primary Endpoint : Proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH.
Safety and Tolerability
The adverse event profiles of FXR agonists are a critical consideration in their development, with pruritus (itching) being a well-established class effect.
Obeticholic Acid
The most common treatment-emergent adverse event associated with OCA is pruritus, which is dose-dependent. In a pooled analysis, OCA was associated with a 75% increased risk of pruritus compared to placebo. At the 25 mg dose used in NASH trials, the risk was even higher. Other notable adverse events include an increased incidence of constipation and hyperlipidemia. Importantly, OCA carries a boxed warning against its use in patients with decompensated cirrhosis or a prior decompensation event, as incorrect dosing in this population has been linked to a risk of serious liver injury and death.
This compound
This compound is generally reported as well-tolerated. The most common adverse event is also pruritus, which appears to be dose-dependent. In a Phase 2 trial, moderate to severe pruritus was more common in patients receiving 100 mg (14%) compared to 30 mg (4%) and placebo (4%). Other reported side effects include headache, diarrhea, and nausea.
| Safety and Tolerability | This compound | Obeticholic Acid (OCA) |
| Most Common AE | Pruritus (itching) | Pruritus (itching) |
| Other Key AEs | Headache, diarrhea, nausea | Constipation, hyperlipidemia (changes in LDL/HDL) |
| Serious Risks | Generally well-tolerated in trials | Boxed warning for risk of serious liver injury in patients with decompensated cirrhosis |
| Discontinuation Rate | Low due to AEs in trials | Higher discontinuation risk vs. placebo, often due to pruritus |
Comparative Summary and Conclusion
Obeticholic acid and this compound both target the FXR pathway, a central regulator of metabolism and inflammation in the liver. OCA, a bile-acid analogue, has demonstrated a statistically significant anti-fibrotic effect in a large Phase 3 trial, positioning it as a benchmark for FXR agonists. However, its clinical utility is hampered by a significant incidence of dose-dependent pruritus and concerns over its lipid profile and safety in patients with advanced liver disease.
This compound, a non-steroidal agonist, has shown a more favorable tolerability profile in early-phase studies. While it failed to meet its primary anti-fibrotic endpoint as a monotherapy in patients with advanced fibrosis, it has shown promise in reducing liver fat and in combination with other therapeutic agents. This suggests its future role may be as part of a multi-targeted approach to treating the complexities of NASH.
Ultimately, while OCA has a more robust dataset demonstrating histological efficacy, its adverse effect profile presents a significant challenge. This compound's development path, likely as part of a combination therapy, may offer a better-tolerated alternative, though its anti-fibrotic efficacy as a standalone agent is less established. The journey to an approved NASH therapy continues, with the distinct profiles of these two FXR agonists highlighting the ongoing balance between efficacy and safety in drug development.
Figure 3: High-Level Comparison of this compound and Obeticholic Acid.
References
A Comparative Analysis of Cilofexor and Other Farnesoid X Receptor (FXR) Agonists in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has made it a promising therapeutic target for various liver diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). This has led to the development of several FXR agonists, with cilofexor being a notable non-steroidal candidate. This guide provides an objective comparison of the efficacy of this compound with other prominent FXR agonists, supported by experimental data from clinical trials.
Quantitative Efficacy Comparison of FXR Agonists
The following tables summarize the key efficacy data from clinical trials of this compound and other FXR agonists, namely obeticholic acid (OCA) and tropifexor. The data is presented for NASH, PBC, and PSC, allowing for a cross-indication comparison of their therapeutic potential.
Nonalcoholic Steatohepatitis (NASH)
| Drug (Trial) | Dose | Treatment Duration | Key Efficacy Endpoints | Results | Adverse Events of Note |
| This compound (Phase 2)[1][2][3] | 100 mg/day | 24 weeks | ≥30% relative decrease in MRI-PDFF | 39% of patients (vs. 13% placebo) | Moderate to severe pruritus (14%) |
| 30 mg/day | 24 weeks | ≥30% relative decrease in MRI-PDFF | 14% of patients (vs. 13% placebo) | Moderate to severe pruritus (4%) | |
| Obeticholic Acid (OCA) (FLINT)[4][5] | 25 mg/day | 72 weeks | ≥2-point decrease in NAFLD Activity Score (NAS) without worsening of fibrosis | 45% of patients (vs. 21% placebo) | Pruritus (23%), increased LDL cholesterol |
| Tropifexor (FLIGHT-FXR) | 140 µ g/day | 48 weeks | Reduction in Alanine Aminotransferase (ALT) | -21% from baseline | Pruritus (40%) |
| 90 µ g/day | 48 weeks | Reduction in Alanine Aminotransferase (ALT) | -13% from baseline | Pruritus (incidence not specified for this dose) |
Primary Biliary Cholangitis (PBC)
| Drug (Trial) | Dose | Treatment Duration | Key Efficacy Endpoints | Results | Adverse Events of Note |
| This compound (Phase 2) | 100 mg/day | 12 weeks | Median reduction in Alkaline Phosphatase (ALP) | -13.8% | Grade 2 or 3 pruritus (39%) |
| 30 mg/day | 12 weeks | Median reduction in Alkaline Phosphatase (ALP) | Not statistically significant vs. placebo | Grade 2 or 3 pruritus (10%) | |
| Obeticholic Acid (OCA) (POISE) | 5-10 mg/day | 12 months | ≥15% reduction in ALP and normal total bilirubin | 46% of patients (vs. 10% placebo) | Pruritus |
| Tropifexor | - | - | Data from dedicated PBC trials not available in the provided search results. | - | - |
Primary Sclerosing Cholangitis (PSC)
| Drug (Trial) | Dose | Treatment Duration | Key Efficacy Endpoints | Results | Adverse Events of Note |
| This compound (Phase 2) | 100 mg/day | 12 weeks | Median reduction in Alkaline Phosphatase (ALP) | -21% | Grade 2 or 3 pruritus (14%) |
| 30 mg/day | 12 weeks | Median reduction in Alkaline Phosphatase (ALP) | Not statistically significant vs. placebo | Grade 2 or 3 pruritus (20%) | |
| Obeticholic Acid (OCA) (AESOP) | 5-10 mg/day | 24 weeks | Reduction in Alkaline Phosphatase (ALP) | -83.4 U/L vs. placebo | Dose-related pruritus (67%) |
| Tropifexor | - | - | Data from dedicated PSC trials not available in the provided search results. | - | - |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for key studies of this compound and other FXR agonists.
This compound Phase 2 Trial in Noncirrhotic NASH (NCT02854605)
-
Study Design: A double-blind, placebo-controlled, phase 2 trial.
-
Patient Population: 140 patients with noncirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.
-
Intervention: Patients were randomized to receive this compound 100 mg (n=56), 30 mg (n=56), or placebo (n=28) orally once daily for 24 weeks.
-
Endpoints: The primary efficacy endpoint was the relative change in MRI-PDFF from baseline to week 24. Other endpoints included changes in liver stiffness by MRE and transient elastography, and serum markers of fibrosis.
Obeticholic Acid FLINT Trial in NASH (NCT01265498)
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized clinical trial.
-
Patient Population: Patients with non-cirrhotic, non-alcoholic steatohepatitis confirmed by biopsy.
-
Intervention: Patients were randomized 1:1 to receive oral obeticholic acid 25 mg daily or placebo for 72 weeks.
-
Endpoints: The primary outcome was an improvement in liver histology, defined as a decrease in the NAFLD Activity Score by at least 2 points without worsening of fibrosis from baseline to the end of treatment.
Tropifexor FLIGHT-FXR Trial in NASH (NCT02855164)
-
Study Design: A randomized, double-blind, placebo-controlled, 3-part, adaptive design, multicenter study.
-
Patient Population: Patients with non-alcoholic steatohepatitis.
-
Intervention: The study assessed various doses of tropifexor (ranging from 10 µg to 200 µg) compared to placebo over 12 to 48 weeks.
-
Endpoints: The primary endpoints were safety and tolerability. Efficacy endpoints included changes in markers of liver inflammation such as Alanine Aminotransferase (ALT).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and procedural pathways is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FXR signaling pathway and a typical clinical trial workflow for an FXR agonist.
Caption: FXR Signaling Pathway Activation by an Agonist.
Caption: Generalized Workflow of a Clinical Trial for an FXR Agonist.
Concluding Remarks
This compound, a non-steroidal FXR agonist, has demonstrated efficacy in reducing hepatic steatosis and improving liver biochemistry in patients with NASH, and has shown positive effects on markers of cholestasis in PBC and PSC. When compared to the steroidal FXR agonist obeticholic acid, this compound appears to have a different side effect profile, particularly concerning lipid metabolism, although pruritus remains a common class effect. Tropifexor, another non-steroidal agonist, has also shown promise in early-phase NASH trials.
The choice of an FXR agonist for therapeutic development will likely depend on a careful balance of efficacy across different disease etiologies and a manageable safety and tolerability profile. The data presented in this guide, derived from key clinical trials, provides a foundation for researchers and drug development professionals to compare these promising therapeutic agents objectively. Further head-to-head clinical trials would be invaluable in definitively establishing the comparative efficacy and safety of these FXR agonists.
References
- 1. This compound, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapies Including this compound and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 5. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapies for Advanced Liver Fibrosis: A Comparative Analysis of Cilofexor-Based Regimens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cilofexor in combination therapy for advanced liver fibrosis, primarily in the context of Nonalcoholic Steatohepatitis (NASH). The guide synthesizes data from key clinical trials to evaluate the performance of this compound-based regimens against other therapeutic alternatives, supported by experimental data and detailed methodologies.
This compound, a non-steroidal farnesoid X receptor (FXR) agonist, has been a focal point in the development of treatments for advanced liver fibrosis due to its role in regulating bile acid synthesis, inflammation, and fibrosis.[1][2][3][4][5] Preclinical models have demonstrated its ability to reduce liver fibrosis and portal hypertension. Clinical investigations have primarily focused on its efficacy and safety as part of a combination regimen, acknowledging the multifaceted pathophysiology of NASH. This guide will delve into the performance of this compound in combination with other agents targeting different pathways involved in NASH pathogenesis.
Comparative Efficacy of this compound Combination Therapies
The ATLAS trial, a Phase 2b study, evaluated this compound in combination with the acetyl-CoA carboxylase (ACC) inhibitor firsocostat and the apoptosis signal-regulating kinase 1 (ASK1) inhibitor selonsertib in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH. Another significant area of investigation involves the combination of this compound and firsocostat with the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide, explored in a Phase 2 trial and the ongoing WAYFIND trial.
The primary endpoint in many of these studies was a ≥1-stage improvement in fibrosis without worsening of NASH. While the combination of this compound and firsocostat showed a numerical improvement in this endpoint compared to placebo in the ATLAS trial, the difference was not statistically significant. However, this combination did lead to significant improvements in secondary endpoints, including reductions in NAFLD Activity Score (NAS), liver enzymes, and non-invasive markers of fibrosis.
The combination of semaglutide with this compound and/or firsocostat has also shown promise, with greater improvements in liver steatosis and biochemistry compared to semaglutide monotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating this compound in combination therapies.
Table 1: Histological Outcomes of this compound Combination Therapies in NASH with Advanced Fibrosis (ATLAS Trial)
| Treatment Group | N | ≥1-Stage Fibrosis Improvement without Worsening of NASH (%) | p-value vs. Placebo |
| Placebo | 55 | 11 | - |
| This compound (30 mg) | 52 | 12 | 0.96 |
| Firsocostat (20 mg) | 52 | 12 | 0.94 |
| Selonsertib (18 mg) | 54 | - | - |
| This compound/Firsocostat | 56 | 21 | 0.17 |
| This compound/Selonsertib | 57 | 19 | 0.26 |
| Firsocostat/Selonsertib | 55 | 15 | 0.62 |
Table 2: Changes in Non-Invasive Markers and Liver Biochemistry with this compound/Firsocostat (ATLAS Trial)
| Parameter | This compound/Firsocostat Change from Baseline | p-value vs. Placebo |
| Alanine Aminotransferase (ALT) | Significant Improvement | ≤ 0.05 |
| Aspartate Aminotransferase (AST) | Significant Improvement | ≤ 0.05 |
| Bilirubin | Significant Improvement | ≤ 0.05 |
| Bile Acids | Significant Improvement | ≤ 0.05 |
| Enhanced Liver Fibrosis (ELF) Score | Significant Improvement | ≤ 0.05 |
| Liver Stiffness (Transient Elastography) | Significant Improvement | ≤ 0.05 |
Table 3: Efficacy of Semaglutide in Combination with this compound and Firsocostat in NASH with Mild-to-Moderate Fibrosis
| Treatment Group | Change in Liver Steatosis (MRI-PDFF) |
| Semaglutide Monotherapy | -8.0% |
| Semaglutide + this compound (30 mg) | -9.8% |
| Semaglutide + this compound (100 mg) | -11.0% |
| Semaglutide + Firsocostat (20 mg) | -11.0% |
| Semaglutide + this compound (30 mg) + Firsocostat (20 mg) | -10.8% |
Experimental Protocols
ATLAS Trial (NCT03449446)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participant Population: 392 patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.
-
Dosing Regimens:
-
This compound: 30 mg once daily
-
Firsocostat: 20 mg once daily
-
Selonsertib: 18 mg once daily
-
Administered as monotherapy or in two-drug combinations for 48 weeks.
-
-
Primary Endpoint: The proportion of participants with a ≥1-stage improvement in fibrosis without worsening of NASH at week 48. Fibrosis was staged according to the NASH Clinical Research Network (CRN) classification.
-
Secondary Endpoints: Changes in NAFLD Activity Score (NAS), liver biochemistry (ALT, AST, bilirubin), and non-invasive markers of fibrosis (ELF score, liver stiffness by transient elastography).
Phase 2 Trial of Semaglutide Combinations (NCT03987074)
-
Study Design: A Phase 2, open-label, randomized trial.
-
Participant Population: Patients with NASH and mild-to-moderate fibrosis (F2-F3).
-
Dosing Regimens:
-
Semaglutide: 2.4 mg once weekly
-
This compound: 30 mg or 100 mg once daily
-
Firsocostat: 20 mg once daily
-
Administered as semaglutide monotherapy or in combination for 24 weeks.
-
-
Primary Endpoint: Safety and tolerability.
-
Exploratory Efficacy Endpoints: Changes in liver steatosis measured by MRI-proton density fat fraction (MRI-PDFF), liver biochemistry, and non-invasive tests of fibrosis.
Signaling Pathways and Experimental Workflow
The therapeutic agents discussed in this guide target distinct pathways involved in the pathogenesis of NASH and liver fibrosis.
-
This compound (FXR Agonist): Farnesoid X receptor is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation. Its activation in the liver and intestine leads to the suppression of bile acid synthesis and has anti-inflammatory and anti-fibrotic effects.
-
Firsocostat (ACC Inhibitor): Acetyl-CoA carboxylase is a rate-limiting enzyme in de novo lipogenesis (DNL). By inhibiting ACC, firsocostat reduces the synthesis of fatty acids in the liver, thereby decreasing hepatic steatosis.
-
Selonsertib (ASK1 Inhibitor): Apoptosis signal-regulating kinase 1 is a key mediator of cellular stress and inflammation. Inhibition of ASK1 can reduce hepatic inflammation and fibrosis.
-
Semaglutide (GLP-1 Receptor Agonist): Glucagon-like peptide-1 is an incretin hormone that improves glycemic control, promotes weight loss, and has been shown to have beneficial effects on liver fat and inflammation.
Below are diagrams illustrating these signaling pathways and a typical experimental workflow for a clinical trial in this area.
Caption: Signaling pathways of this compound, firsocostat, selonsertib, and semaglutide.
Caption: Experimental workflow of a representative clinical trial (e.g., ATLAS).
References
- 1. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Steroidal vs. Non-Steroidal FXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of steroidal and non-steroidal Farnesoid X Receptor (FXR) agonists, supported by experimental data and detailed methodologies.
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its activation plays a protective role in liver diseases, making it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] FXR agonists can be broadly categorized into two main classes: steroidal and non-steroidal, each with distinct chemical structures, pharmacokinetic profiles, and clinical characteristics.
Executive Summary
Steroidal FXR agonists, derived from natural bile acids, were the first to be developed and have demonstrated clinical efficacy. Obeticholic acid (OCA), a semi-synthetic bile acid analog, is the most prominent example and has received regulatory approval for PBC.[4] However, its use is associated with dose-dependent pruritus (itching) and unfavorable changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.[5]
Non-steroidal FXR agonists were developed to mitigate the side effects associated with their steroidal counterparts while retaining or enhancing efficacy. These compounds, such as cilofexor, tropifexor, and vonafexor, exhibit diverse chemical scaffolds and have shown promise in clinical trials, with some demonstrating an improved safety profile regarding pruritus and lipid metabolism. This guide delves into a detailed comparison of these two classes of FXR agonists, providing quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Performance Comparison of FXR Agonists
The following table summarizes the key quantitative data for representative steroidal and non-steroidal FXR agonists, providing a basis for their comparative evaluation.
| Parameter | Steroidal Agonist: Obeticholic Acid (OCA) | Non-Steroidal Agonist: this compound (GS-9674) | Non-Steroidal Agonist: Tropifexor | Non-Steroidal Agonist: Vonafexor (EYP001) |
| Structure | Bile Acid Derivative | Non-Bile Acid, Non-Steroidal | Non-Bile Acid, Non-Steroidal | Non-Bile Acid, Non-Steroidal |
| FXR Potency (EC50) | ~99 nM | Data not consistently reported in public domain | Potent, with activity in the low microgram dose range | Data not consistently reported in public domain |
| Clinical Efficacy (NASH) | Significant improvement in fibrosis by at least one stage without worsening of NASH in 23% of patients at 25 mg dose vs. 12% in placebo. | In a Phase 2 trial, this compound was associated with improvements in liver biochemistry and markers of cholestasis. | In a Phase 2 trial, high-dose tropifexor showed a substantial reduction in ALT levels and hepatic fat fraction. | In a Phase 2a trial, the highest dose was associated with significant reductions in body weight, liver enzymes, and liver fat content. |
| Pruritus (Itching) | High incidence, dose-dependent. Reported in up to 51% of patients at 25 mg. | Pruritus is a reported side effect, but potentially with a lower incidence and severity compared to OCA. | The most frequent adverse event, reported in 52.5% of patients on tropifexor vs. 28.6% on placebo in a PBC trial. | Generally well-tolerated with a potentially improved side-effect profile. |
| Lipid Profile | Increases LDL-C and decreases HDL-C. | Changes in cholesterol levels have been observed. | Decreases in LDL, HDL, and total cholesterol levels were seen at higher doses. | Favorable effects on lipid metabolism have been suggested. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for comparing FXR agonists.
Experimental Protocols
FXR Activation Assay (Luciferase Reporter Gene Assay)
This assay quantitatively measures the ability of a compound to activate the FXR.
Principle: Cells are transiently co-transfected with two plasmids: an expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human FXR fused to the GAL4 DNA-binding domain, and a reporter plasmid containing multiple copies of the GAL4 upstream activation sequence upstream of a luciferase gene. Activation of the FXR LBD by an agonist induces luciferase expression, which is quantified by measuring luminescence.
Methodology:
-
Cell Culture: Maintain HEK293T or a similar cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in 96-well plates. Co-transfect with the FXR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with a medium containing the test compounds (steroidal and non-steroidal FXR agonists) at various concentrations. Include a vehicle control (e.g., DMSO) and a known FXR agonist as a positive control.
-
Luciferase Assay: After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a luminometer and a commercially available luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves and calculate the EC50 values.
Target Gene Expression Analysis (Quantitative PCR)
This experiment determines the effect of FXR agonists on the expression of downstream target genes.
Principle: Activation of FXR leads to changes in the transcription of its target genes. Key genes include Small Heterodimer Partner (SHP), which is upregulated, and Cholesterol 7α-hydroxylase (CYP7A1), which is downregulated. Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of these genes.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells (a human liver cell line) or primary hepatocytes. Treat the cells with various concentrations of the steroidal and non-steroidal FXR agonists for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
The development of FXR agonists represents a significant advancement in the potential treatment of metabolic and liver diseases. While steroidal agonists like obeticholic acid have validated the therapeutic potential of targeting FXR, their clinical utility can be limited by side effects. Non-steroidal FXR agonists offer the promise of an improved therapeutic window, potentially separating the beneficial effects on liver health from the adverse effects on pruritus and lipid metabolism. The comparative data and experimental protocols provided in this guide are intended to aid researchers in the continued evaluation and development of novel FXR-targeted therapies. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these two classes of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro FXR agonist assay protocol [bio-protocol.org]
- 5. Effect on lipid profile and clinical outcomes of obeticholic acid for the treatment of primary biliary cholangitis and metabolic dysfunction-associated steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cilofexor Across Different Stages of Liver Disease
Cilofexor (GS-9674), a nonsteroidal farnesoid X receptor (FXR) agonist, has been investigated for its therapeutic potential in several chronic liver diseases, including Non-alcoholic Steatohepatitis (NASH), Primary Sclerosing Cholangitis (PSC), and Primary Biliary Cholangitis (PBC).[1][2] As an FXR agonist, this compound targets a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism, and has demonstrated anti-inflammatory and antifibrotic effects in preclinical models.[1][3][4] This guide provides a comparative analysis of this compound's efficacy across different stages of these liver diseases, supported by data from clinical trials, and contrasts its performance with other therapeutic alternatives.
This compound in Primary Sclerosing Cholangitis (PSC)
PSC is a chronic cholestatic liver disease characterized by inflammation and fibrosis of the bile ducts, which can progress to cirrhosis and end-stage liver disease. Currently, there is no proven medical therapy for PSC, with liver transplantation being the only definitive treatment for advanced disease.
Efficacy in Non-Cirrhotic PSC (Fibrosis Stages F0-F3)
The Phase 3 PRIMIS trial evaluated the efficacy of 100 mg this compound daily for 96 weeks in patients with non-cirrhotic PSC with liver fibrosis stages F0-F3. The primary endpoint was the proportion of participants with at least a one-stage progression in fibrosis according to the Ludwig classification. The trial was terminated early for futility as an interim analysis showed a low probability of detecting a significant difference between this compound and placebo.
Table 1: Efficacy of this compound in Non-Cirrhotic PSC (PRIMIS Trial)
| Endpoint (at Week 96) | This compound (100 mg) | Placebo | p-value |
| Fibrosis Progression (≥1 stage) | 31% (41/133) | 33% (21/64) | 0.42 |
| ALT Change from Baseline (U/L) | -13 | -3 | NS |
Data sourced from the PRIMIS Phase 3 trial. NS: Not Significant
Efficacy in PSC with Compensated Cirrhosis
In contrast to the findings in non-cirrhotic patients, a Phase 1b open-label study investigated escalating doses of this compound (30 mg to 100 mg) over 12 weeks in 11 patients with compensated cirrhosis due to PSC. This study showed that this compound was well-tolerated and led to improvements in markers of cholestasis and liver injury.
Table 2: Efficacy of this compound in PSC with Compensated Cirrhosis
| Endpoint (Median % Change from Baseline to Week 12) | This compound (30-100 mg) |
| Alkaline Phosphatase (ALP) | -13.0% |
| Gamma-Glutamyl Transferase (GGT) | -43.5% |
| Alanine Aminotransferase (ALT) | -24.8% |
| Total Bilirubin | -12.7% |
Data sourced from a Phase 1b trial (NCT04060147).
Experimental Protocols
PRIMIS Trial (NCT03890120):
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 419 adults with large-duct PSC without cirrhosis (fibrosis stage F0, F1, F2, or F3).
-
Intervention: Participants were randomized 2:1 to receive either this compound (100 mg once daily) or a matching placebo for 96 weeks.
-
Primary Endpoint: The proportion of participants with histological progression of liver fibrosis by one stage or more (Ludwig classification) at week 96.
Phase 1b Cirrhosis Trial (NCT04060147):
-
Study Design: An open-label, dose-escalation Phase 1b study.
-
Participants: 11 adults with PSC and compensated cirrhosis.
-
Intervention: Escalating doses of this compound (30 mg for weeks 1-4, 60 mg for weeks 5-8, and 100 mg for weeks 9-12).
-
Primary Endpoint: Safety and tolerability. Exploratory endpoints included changes in cholestasis and fibrosis markers.
This compound in Primary Biliary Cholangitis (PBC)
PBC is an autoimmune disease causing progressive destruction of small bile ducts, leading to cholestasis and cirrhosis. First-line treatment is typically ursodeoxycholic acid (UDCA). Obeticholic acid (OCA), another FXR agonist, is approved as a second-line therapy.
Efficacy in Non-Cirrhotic PBC
A Phase 2, randomized, placebo-controlled trial evaluated this compound in 71 patients with non-cirrhotic PBC who had an inadequate response to UDCA. After 12 weeks, this compound, particularly the 100 mg dose, demonstrated significant improvements in liver biochemistry compared to placebo.
Table 3: Efficacy of this compound in Non-Cirrhotic PBC
| Endpoint (Median % Change from Baseline to Week 12) | This compound (100 mg) | This compound (30 mg) | Placebo |
| Alkaline Phosphatase (ALP) | -13.8% (p=0.005 vs placebo) | - | - |
| Gamma-Glutamyl Transferase (GGT) | -47.7% (p<0.001 vs placebo) | - | - |
| C-Reactive Protein (CRP) | -33.6% (p=0.03 vs placebo) | - | - |
| Primary Bile Acids | -30.5% (p=0.008 vs placebo) | - | - |
Data sourced from a Phase 2 trial (NCT02943447).
The most common adverse event was pruritus (itching), which was more frequent in the 100 mg group (39%) compared to the 30 mg group and placebo.
Experimental Protocol (NCT02943447)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: 71 adults with PBC without cirrhosis and an inadequate response to standard therapy.
-
Intervention: Participants were randomized to receive this compound 30 mg, this compound 100 mg, or placebo once daily for 12 weeks.
-
Primary Endpoint: Safety and tolerability. Efficacy was evaluated based on changes in liver biochemistry and serum fibrosis markers.
This compound in Non-alcoholic Steatohepatitis (NASH)
NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD), characterized by liver inflammation and hepatocyte damage, which can lead to advanced fibrosis and cirrhosis. Management focuses on lifestyle changes, with limited pharmacological options available.
Efficacy in Non-Cirrhotic NASH
A Phase 2 trial evaluated this compound in 140 patients with non-cirrhotic NASH over 24 weeks. The 100 mg dose led to a significant reduction in hepatic steatosis, as measured by MRI-proton density fat fraction (MRI-PDFF), and improvements in liver biochemistry. However, there were no significant changes in liver stiffness or serum fibrosis markers.
Table 4: Efficacy of this compound in Non-Cirrhotic NASH
| Endpoint (at Week 24) | This compound (100 mg) | This compound (30 mg) | Placebo |
| Relative Change in MRI-PDFF | -22.7% (p=0.003 vs placebo) | -1.8% | +1.9% |
| Proportion with ≥30% MRI-PDFF Decline | 39% (p=0.011 vs placebo) | 14% | 13% |
| Change in ELF Score | Not Significant | Not Significant | Not Significant |
| Change in Liver Stiffness (MRE) | Not Significant | Not Significant | Not Significant |
Data sourced from a Phase 2 trial (NCT02854605). MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction; ELF: Enhanced Liver Fibrosis; MRE: Magnetic Resonance Elastography.
Efficacy in NASH with Advanced Fibrosis (F3-F4)
The Phase 2b ATLAS trial assessed this compound alone and in combination with other agents in 392 patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH. After 48 weeks, this compound monotherapy did not achieve the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH. However, the combination of this compound (30 mg) and Firsocostat (an Acetyl-CoA carboxylase inhibitor) showed a numerically higher proportion of patients achieving this endpoint and led to significant improvements in markers of liver injury and NASH activity.
Table 5: Efficacy of this compound in NASH with Advanced Fibrosis (ATLAS Trial)
| Endpoint (at Week 48) | This compound (30 mg) | This compound + Firsocostat | Placebo |
| ≥1-Stage Fibrosis Improvement w/o NASH Worsening | 12% (p=0.96 vs placebo) | 21% (p=0.17 vs placebo) | 11% |
| ≥2-point NAS Reduction | - | Significant vs Placebo | - |
| Improvements in ALT, AST, Bilirubin, Bile Acids, ELF score | - | Significant vs Placebo | - |
Data sourced from the ATLAS Phase 2b trial. NAS: NAFLD Activity Score.
Experimental Protocols
Non-Cirrhotic NASH Trial (NCT02854605):
-
Study Design: A Phase 2, double-blind, placebo-controlled trial.
-
Participants: 140 patients with non-cirrhotic NASH, diagnosed via MRI-PDFF and MRE or historical biopsy.
-
Intervention: this compound 100 mg, 30 mg, or placebo once daily for 24 weeks.
-
Endpoints: Changes in MRI-PDFF, liver stiffness, and serum markers of fibrosis.
ATLAS Trial (Advanced Fibrosis, NCT03449446):
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.
-
Participants: 392 patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).
-
Intervention: this compound 30 mg, Firsocostat 20 mg, Selonsertib 18 mg, alone or in two-drug combinations, or placebo, once daily for 48 weeks.
-
Primary Endpoint: A ≥1-stage improvement in fibrosis without worsening of NASH.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cilofexor and Other Investigational Drugs for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, characterized by liver inflammation and damage caused by a buildup of fat in the liver. The race to develop effective therapies is intense, with several investigational drugs showing promise in clinical trials. This guide provides an objective comparison of Cilofexor, a nonsteroidal farnesoid X receptor (FXR) agonist, with other leading investigational NASH drugs, supported by experimental data from key clinical trials.
Overview of Investigational Drugs and Mechanisms of Action
The landscape of investigational NASH therapies is diverse, targeting various pathways involved in the disease's pathophysiology. The drugs covered in this comparison include:
-
This compound (GS-9674): A nonsteroidal agonist of the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3]
-
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist, which is known to improve glycemic control and induce weight loss.[4][5]
-
Firsocostat (GS-0976): An acetyl-CoA carboxylase (ACC) inhibitor that blocks the rate-limiting step in de novo lipogenesis (DNL).
-
Obeticholic Acid (OCA): A semi-synthetic bile acid analogue and a potent FXR agonist.
-
Resmetirom (MGL-3196): A thyroid hormone receptor-β (THR-β) selective agonist that plays a role in hepatic fat metabolism.
-
Lanifibranor (IVA337): A pan-peroxisome proliferator-activated receptor (PPAR) agonist, targeting PPARα, PPARδ, and PPARγ.
Comparative Efficacy from Clinical Trials
The following tables summarize the key efficacy data from major clinical trials of these investigational drugs.
Table 1: Histological Endpoints - NASH Resolution
| Drug | Trial Name | Dose | % of Patients with NASH Resolution without Worsening of Fibrosis | Placebo Response (%) |
| This compound | Phase 2 (NCT02854605) | 100 mg | Data not reported for this specific endpoint | N/A |
| Semaglutide | Phase 2 | 0.4 mg | 59% | 17% |
| Obeticholic Acid | REGENERATE (Phase 3) | 25 mg | 11.8% (with no worsening of fibrosis) | 4.9% (with no worsening of fibrosis) |
| Resmetirom | MAESTRO-NASH (Phase 3) | 80 mg | 25.9% | 9.7% |
| 100 mg | 29.9% | 9.7% | ||
| Lanifibranor | NATIVE (Phase 2b) | 800 mg/day | 49% (SAF score reduction ≥2 points) | 27% (SAF score reduction ≥2 points) |
| 1200 mg/day | 49% (SAF score reduction ≥2 points) | 27% (SAF score reduction ≥2 points) |
NASH Resolution is typically defined as a NAFLD Activity Score (NAS) of 0-1 for inflammation and 0 for ballooning. SAF (Steatosis, Activity, Fibrosis) score is another histological scoring system.
Table 2: Histological Endpoints - Fibrosis Improvement
| Drug | Trial Name | Dose | % of Patients with ≥1 Stage Fibrosis Improvement without Worsening of NASH | Placebo Response (%) |
| This compound | Phase 2 (NCT02854605) | 100 mg | Not statistically significant | N/A |
| Semaglutide | Phase 2 | 0.4 mg | Did not show a significant difference from placebo | N/A |
| Obeticholic Acid | REGENERATE (Phase 3) | 10 mg | 37.1% | 27.0% |
| 25 mg | 39.3% | 27.0% | ||
| Resmetirom | MAESTRO-NASH (Phase 3) | 80 mg | 24.2% | 14.2% |
| 100 mg | 25.9% | 14.2% | ||
| Lanifibranor | NATIVE (Phase 2b) | 1200 mg/day | Statistically significant improvement | N/A |
Table 3: Non-Invasive Markers - Hepatic Fat Fraction
| Drug | Trial Name | Dose | Median Relative Decrease in MRI-PDFF from Baseline | Placebo Response |
| This compound | Phase 2 (NCT02854605) | 30 mg | -1.8% | +1.9% |
| 100 mg | -22.7% | +1.9% | ||
| Firsocostat | Phase 2 | 20 mg | 29% (relative reduction) | N/A |
MRI-PDFF (Magnetic Resonance Imaging-Proton Density Fat Fraction) is a non-invasive method to quantify liver fat.
Safety and Tolerability
A crucial aspect of drug development is the safety profile. The table below summarizes the most common adverse events observed in clinical trials.
Table 4: Common Adverse Events
| Drug | Common Adverse Events |
| This compound | Pruritus (itching), headache, diarrhea, nausea. |
| Semaglutide | Gastrointestinal events (nausea, diarrhea, vomiting). |
| Firsocostat | Hypertriglyceridemia. |
| Obeticholic Acid | Pruritus, gallbladder-related events. |
| Resmetirom | Diarrhea, nausea. |
| Lanifibranor | Generally well-tolerated with a safety profile similar to placebo in the Phase 2b study. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for researchers. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for each drug class.
Caption: this compound, an FXR agonist, acts in the intestine and liver to regulate bile acid synthesis and de novo lipogenesis.
References
- 1. This compound, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
Unraveling the Efficacy of Cilofexor: A Comparative Analysis of Clinical Trial Findings
For Immediate Release
This guide offers a comprehensive comparison of the key findings from clinical trials of Cilofexor, a nonsteroidal farnesoid X receptor (FXR) agonist, against other therapeutic alternatives for non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and primary biliary cholangitis (PBC). The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's performance and facilitate informed decisions in the pursuit of effective treatments for these complex liver diseases.
This compound in Non-Alcoholic Steatohepatitis (NASH)
This compound has been investigated as a monotherapy and in combination with other agents for the treatment of NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis.
Key Clinical Trial Findings: this compound vs. Placebo and Comparators
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the efficacy and safety of this compound in patients with noncirrhotic NASH.[1][2][3] The key outcomes are summarized below and compared with findings from trials of Obeticholic acid (OCA), another FXR agonist, and Semaglutide, a GLP-1 receptor agonist.
| Endpoint | This compound (100 mg)[1] | Placebo[1] | Obeticholic Acid (25 mg) | Semaglutide (0.4 mg) |
| Fibrosis Improvement (≥1 stage with no worsening of NASH) | Not significantly changed | Not significantly changed | 23% of patients (p=0.0002 vs. placebo) | Not significantly different from placebo |
| NASH Resolution (with no worsening of fibrosis) | Not a primary endpoint | Not a primary endpoint | 12% of patients (not statistically significant vs. placebo) | 59% of patients (p<0.001 vs. placebo) |
| Hepatic Steatosis (Median relative decrease in MRI-PDFF) | -22.7% (p=0.003 vs. placebo) | +1.9% | Not reported in the same metric | Not reported in the same metric |
| ALT (Alanine Aminotransferase) Reduction | Significant reduction | No significant change | 33% decrease | Significant reduction |
| AST (Aspartate Aminotransferase) Reduction | Significant reduction | No significant change | 24% decrease | Significant reduction |
| Pruritus (Itching) | 14% (moderate to severe) | 4% | 51% | Not reported as a major side effect |
Experimental Protocols
This compound Phase 2 NASH Trial (NCT02854605) Methodology:
-
Study Design: A double-blind, placebo-controlled, phase 2 trial.
-
Patient Population: 140 patients with noncirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.
-
Intervention: Patients were randomized to receive this compound 100 mg, 30 mg, or placebo orally once daily for 24 weeks.
-
Endpoints: The primary endpoints were safety and tolerability. Efficacy endpoints included changes in MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers of fibrosis at week 24.
Obeticholic Acid REGENERATE Trial (Phase 3) Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: 931 patients with biopsy-proven NASH and stage 2 or 3 liver fibrosis.
-
Intervention: Patients were randomized to receive obeticholic acid 25 mg, 10 mg, or placebo daily.
-
Endpoints: The primary endpoints at 18 months were an improvement in liver fibrosis by at least one stage with no worsening of NASH, or NASH resolution with no worsening of liver fibrosis.
Semaglutide Phase 2 NASH Trial Methodology:
-
Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled phase 2 trial.
-
Patient Population: 320 patients with NASH and fibrosis stage F2 or F3.
-
Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.
-
Endpoints: The primary endpoint was the resolution of NASH with no worsening in liver fibrosis.
Signaling Pathway and Experimental Workflow
This compound in Primary Sclerosing Cholangitis (PSC)
PSC is a chronic, progressive disease of the bile ducts that leads to cholestasis, fibrosis, and ultimately liver failure.
Key Clinical Trial Findings: this compound vs. Placebo and Comparators
The Phase 3 PRIMIS trial (NCT03890120) evaluated the efficacy of this compound in patients with non-cirrhotic PSC. The trial was terminated early for futility. A comparison with standard therapy, ursodeoxycholic acid (UDCA), and another investigational agent, bezafibrate, is provided below.
| Endpoint | This compound (100 mg) | Placebo | Ursodeoxycholic Acid (High Dose) | Bezafibrate |
| Fibrosis Progression | No significant reduction | No significant reduction | Not associated with improvement, potential for harm | Not evaluated in prospective trials |
| Alkaline Phosphatase (ALP) Reduction | Significant reduction | No significant change | Improved serum liver tests | Significant reduction |
| Gamma-Glutamyl Transferase (GGT) Reduction | Significant reduction | No significant change | Improved serum liver tests | Significant reduction |
| Pruritus (Itching) | Increased incidence | Lower incidence | Not a primary focus | Significant reduction in pruritus intensity |
Experimental Protocols
This compound PRIMIS Trial (NCT03890120) Methodology:
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with large-duct PSC without cirrhosis (fibrosis stage F0-F3).
-
Intervention: Patients were randomized 2:1 to receive oral this compound 100 mg once daily or placebo for up to 96 weeks.
-
Endpoints: The primary endpoint was the proportion of patients with a ≥1-stage increase in fibrosis according to the Ludwig histologic classification at week 96.
High-Dose Ursodeoxycholic Acid Trial Methodology:
-
Study Design: A long-term, randomized, double-blind, controlled trial.
-
Patient Population: 150 adult patients with PSC.
-
Intervention: High-dose UDCA (28–30 mg/kg/day) versus placebo.
-
Endpoints: The primary outcome was the development of cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death.
Bezafibrate Prospective Study Methodology:
-
Study Design: A prospective, open-label study.
-
Patient Population: 11 patients with PSC.
-
Intervention: Bezafibrate 200 mg twice daily for 12 weeks.
-
Endpoints: The primary endpoint was improvement in liver function test data.
Logical Relationship Diagram
This compound in Primary Biliary Cholangitis (PBC)
PBC is an autoimmune disease that causes progressive destruction of the small bile ducts in the liver.
Key Clinical Trial Findings: this compound vs. Placebo and Comparators
A Phase 2 trial (NCT02943447) assessed the safety and efficacy of this compound in adults with PBC without cirrhosis. The results are compared with Obeticholic acid and Fenofibrate, which are also used in the management of PBC.
| Endpoint | This compound (100 mg) | Placebo | Obeticholic Acid (10 mg) | Fenofibrate (200 mg) + UDCA |
| Alkaline Phosphatase (ALP) Reduction | Significant reduction | No significant change | Significant reduction | Significantly greater reduction than UDCA alone |
| Gamma-Glutamyl Transferase (GGT) Reduction | Significant reduction | No significant change | Significant reduction | Significant reduction |
| Total Bilirubin | No significant change | No significant change | Stable or reduced | No significant difference from UDCA alone |
| Pruritus (Itching) | Increased incidence | Lower incidence | Increased incidence | Not reported as a major side effect |
Experimental Protocols
This compound Phase 2 PBC Trial (NCT02943447) Methodology:
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with a diagnosis of definite or probable PBC without cirrhosis.
-
Intervention: Patients were randomized to receive this compound 30 mg, 100 mg, or placebo once daily for 12 weeks.
-
Endpoints: The primary objective was to evaluate the safety and tolerability of this compound. Efficacy endpoints included changes in liver biochemistry.
Obeticholic Acid POISE Trial (Phase 3) Methodology:
-
Study Design: A 12-month, double-blind, placebo-controlled, phase 3 clinical trial.
-
Patient Population: 216 patients with PBC who had an inadequate response to or were unable to tolerate ursodeoxycholic acid.
-
Intervention: Patients were randomized to receive obeticholic acid 10 mg, 5 mg with titration to 10 mg, or placebo, in addition to their baseline ursodeoxycholic acid therapy.
-
Endpoints: The primary endpoint was a composite of an alkaline phosphatase level of less than 1.67 times the upper limit of the normal range, with a reduction of at least 15% from baseline, and a normal total bilirubin level.
Fenofibrate Randomized Clinical Trial Methodology:
-
Study Design: A 12-month randomized, parallel, and open-label clinical trial.
-
Patient Population: 117 treatment-naive patients with PBC.
-
Intervention: Patients were assigned to receive either a standard dose of UDCA alone or a combination of UDCA and fenofibrate (200 mg daily).
-
Endpoints: The primary outcome was the percentage of patients achieving a biochemical response according to the Barcelona criterion at 12 months.
Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of Cilofexor: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational drugs like cilofexor is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous properties, this compound must be managed as a chemical waste product, following specific protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
This compound Hazard Profile
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key hazard information derived from its Safety Data Sheet (SDS).
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | H311 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 |
| Serious Eye Damage | Causes serious eye damage. | H318 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | H411 |
Experimental Protocols for Disposal
As a specific experimental protocol for the disposal of this compound is not publicly available, the following procedure is based on established guidelines for the disposal of hazardous pharmaceutical waste in a research laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) policies is mandatory.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be treated as hazardous waste.
-
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid to prevent spills and evaporation.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration or quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the Principal Investigator (PI) or responsible researcher
-
The laboratory room number
-
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1][2] This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems.[3]
-
Your EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community. Always consult your institution's specific guidelines and EHS department for any questions or clarification.
References
Essential Safety and Logistical Information for Handling Cilofexor
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Cilofexor is paramount. This document provides procedural guidance on personal protective equipment, operational handling, and disposal plans to minimize risk and streamline laboratory workflows.
Personal Protective Equipment (PPE)
Based on the identified hazards of this compound, which include being toxic in contact with skin and causing severe skin burns and eye damage, the following personal protective equipment is mandatory when handling this compound.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Double gloving is recommended for any direct handling. |
| Eye Protection | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat, preferably with elastic cuffs, is required. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | Fume hood | All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood. |
| Respirator | In cases where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Handling and Disposal Plan
Proper operational procedures and a clear disposal plan are critical to maintaining a safe laboratory environment when working with this compound.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area, typically a fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: All handling of solid this compound must be performed within a chemical fume hood to prevent inhalation of the powder. Use appropriate tools (e.g., spatulas, weighing paper) and handle with care to avoid generating dust.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to minimize splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb the material. The waste from the cleanup should be disposed of as hazardous waste. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled, and chemical-resistant container. Do not mix with other chemical waste unless compatibility has been confirmed. |
| Contaminated PPE | Gloves, aprons, and other disposable PPE should be placed in a designated hazardous waste container immediately after use. |
Experimental Protocols Overview
This compound is a potent and selective nonsteroidal farnesoid X receptor (FXR) agonist.[2][3] In experimental settings, it is primarily used to investigate its therapeutic potential in liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[2][4]
In Vitro Experiments:
-
Cell-based assays: this compound is used to treat liver cell lines (e.g., HepG2) to study the activation of FXR and its downstream signaling pathways. Typical concentrations range from nanomolar to micromolar.
In Vivo Experiments:
-
Animal Models: Rodent models of liver disease are commonly used. For example, in rat models of NASH, this compound has been administered via oral gavage at doses ranging from 10 mg/kg to 30 mg/kg to evaluate its effects on liver fibrosis and portal hypertension.
Clinical Trials:
-
Human Studies: In clinical trials, this compound has been administered orally to patients with NASH or PSC at doses typically ranging from 30 mg to 100 mg once daily. These studies aim to assess the safety, tolerability, and efficacy of the drug in improving markers of liver injury and fibrosis.
Signaling Pathway and Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
